Product packaging for Gualamycin(Cat. No.:)

Gualamycin

Cat. No.: B1243600
M. Wt: 590.5 g/mol
InChI Key: IZZRXUHORVVNQL-LLEMLHBASA-N
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Description

Gualamycin is a novel acaricide compound isolated from the culture broth of Streptomyces sp. NK11687 . It is structurally defined as (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl] butanoic acid, a determination made through comprehensive analyses including FAB-MS, NMR, and X-ray crystallography . In preliminary characterizations, this compound demonstrated potent activity, showing 100% efficacy at a concentration of 250 μg/ml against both acaricide-sensitive and Dicofol-resistant mites . This indicates its significant potential as a lead compound for investigating new modes of action in pest control. Its structure suggests it belongs to a class of natural ribomimetics, compounds that mimic sugars like ribose and often exhibit significant biological activities by interfering with essential physiological processes, such as inhibiting key enzymes like glycosidases or aminoacyl-tRNA synthetases . Researchers can utilize this compound in basic life science research, pharmaceutical development for new acaricides, and studies aimed at understanding and overcoming resistance in agricultural pests. This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or animal therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38N2O17 B1243600 Gualamycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H38N2O17

Molecular Weight

590.5 g/mol

IUPAC Name

(2R,3S,4S)-2-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,4-dihydroxybutanoic acid

InChI

InChI=1S/C21H38N2O17/c22-7-11(29)10(28)5(2-25)37-20(7)39-17-6(3-26)38-21(16(34)15(17)33)40-18(19(35)36)14(32)13(31)8-12(30)9(27)4(1-24)23-8/h4-18,20-21,23-34H,1-3,22H2,(H,35,36)/t4-,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18+,20-,21+/m0/s1

InChI Key

IZZRXUHORVVNQL-LLEMLHBASA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@H](N1)[C@@H]([C@@H]([C@H](C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(N1)C(C(C(C(=O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)O)O)O)O)O)O

Synonyms

2-O-(4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl)-2,3,4-trihydroxy-4-(3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl)butanoic acid
gualamycin

Origin of Product

United States

Foundational & Exploratory

Gualamycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gualamycin is a novel acaricide produced by Streptomyces sp. NK11687. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its production, isolation, and structural elucidation are presented. Furthermore, this guide explores its potential mechanism of action and provides quantitative data on its acaricidal efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pesticide development, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex disaccharide-containing pyrrolidine derivative. Its chemical structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl] butanoic acid. The structure was elucidated through a combination of spectroscopic and crystallographic techniques, including Fast Atom Bombardment Mass Spectrometry (FAB-MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HMQC, HMBC), Infrared (IR) spectroscopy, and X-ray crystallographic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White powder[1]
Molecular Formula C21H38N2O15
Molecular Weight 558.5 g/mol
Solubility Soluble in water and methanol[1]
Insolubility Insoluble in acetone and chloroform[1]

Biological Activity

This compound exhibits potent acaricidal activity. Notably, it has demonstrated efficacy against mite species that are both sensitive and resistant to the commonly used acaricide, Dicofol[1].

Table 2: Acaricidal Activity of this compound

Target Mite SpeciesConcentration (µg/mL)ActivityReference
Dicofol-sensitive mites250100%[1]
Dicofol-resistant mites250100%[1]

Experimental Protocols

Production of this compound

The production of this compound is achieved through the fermentation of Streptomyces sp. NK11687.

Gualamycin_Production_Workflow cluster_fermentation Fermentation cluster_harvest Harvesting strain Streptomyces sp. NK11687 inoculation Inoculation into Seed Medium strain->inoculation seed_culture Seed Culture (28°C, 2 days) inoculation->seed_culture production_culture Production Culture (28°C, 5 days) seed_culture->production_culture centrifugation Centrifugation production_culture->centrifugation supernatant Culture Supernatant centrifugation->supernatant mycelium Mycelial Cake centrifugation->mycelium

Caption: Workflow for the production of this compound via fermentation.

Protocol:

  • A loopful of Streptomyces sp. NK11687 is inoculated into a seed medium (e.g., yeast extract-malt extract broth).

  • The seed culture is incubated at 28°C for 2 days with shaking.

  • The seed culture is then used to inoculate a production medium.

  • The production culture is incubated at 28°C for 5 days with shaking.

  • After fermentation, the culture broth is centrifuged to separate the supernatant containing this compound from the mycelial cake.

Isolation and Purification

This compound is isolated and purified from the culture supernatant using a series of chromatographic techniques.

Gualamycin_Purification_Workflow cluster_purification Purification supernatant Culture Supernatant ion_exchange Anion-Exchange Chromatography supernatant->ion_exchange adsorption_chrom Adsorption Chromatography (Diaion HP-20) ion_exchange->adsorption_chrom gel_filtration Gel Filtration (Sephadex LH-20) adsorption_chrom->gel_filtration hplc Preparative HPLC gel_filtration->hplc pure_this compound Pure this compound hplc->pure_this compound Gualamycin_Structure_Elucidation cluster_elucidation Structural Analysis pure_this compound Pure this compound fab_ms FAB-MS pure_this compound->fab_ms nmr NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) pure_this compound->nmr ir IR Spectroscopy pure_this compound->ir xray X-ray Crystallography pure_this compound->xray structure Chemical Structure of this compound fab_ms->structure nmr->structure ir->structure xray->structure Gualamycin_MoA_Hypothesis cluster_moa Hypothesized Mechanism of Action This compound This compound mite_target Mite Molecular Target (e.g., Mitochondrial Complex) This compound->mite_target Binds to inhibition Inhibition of Target Function mite_target->inhibition atp_depletion ATP Depletion inhibition->atp_depletion mortality Mite Mortality atp_depletion->mortality

References

Gualamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Gualamycin, a novel acaricidal agent, was first isolated from the culture broth of Streptomyces sp. NK11687.[1][2] This potent disaccharide compound has demonstrated significant efficacy against mites, including those resistant to conventional acaricides. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing Streptomyces strain, the extraction and purification of the compound, and its analytical characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field of natural product discovery and development.

Introduction

The continuous search for novel bioactive compounds to address the challenges of resistance in agriculture and medicine has led researchers to explore diverse microbial sources. The genus Streptomyces has long been a prolific source of a wide array of secondary metabolites with diverse biological activities. This guide focuses on this compound, a unique disaccharide with potent acaricidal properties, discovered from Streptomyces sp. NK11687.[1][2] This document will serve as a technical resource, providing detailed methodologies and data to support further research and development of this compound as a potential acaricidal agent.

Discovery and Production of this compound

This compound is a secondary metabolite produced by the fermentation of Streptomyces sp. strain NK11687. The production of this compound is achieved through submerged fermentation in a suitable nutrient medium, followed by extraction and purification from the culture broth.

Producing Microorganism
  • Organism: Streptomyces sp. NK11687

Fermentation Protocol

While the specific media composition and fermentation parameters for the optimal production of this compound from Streptomyces sp. NK11687 are not detailed in the available literature, a general protocol for the fermentation of Streptomyces species for secondary metabolite production is provided below. This protocol can be used as a starting point and optimized for this compound production.

Seed Culture Preparation:

  • A loopful of a well-sporulated culture of Streptomyces sp. NK11687 from an agar slant is used to inoculate a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, yeast extract, and peptone).

  • The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

Production Culture:

  • A 500 mL baffled flask containing 100 mL of production medium is inoculated with 5-10% (v/v) of the seed culture. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone, yeast extract), and mineral salts.

  • The production culture is incubated at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.

  • The production of this compound can be monitored throughout the fermentation process using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth through a series of extraction and chromatographic steps. The general workflow for this process is outlined below.

Experimental Workflow for this compound Isolation

Gualamycin_Isolation_Workflow fermentation Fermentation Broth of Streptomyces sp. NK11687 filtration Filtration fermentation->filtration filtrate Culture Filtrate filtration->filtrate mycelia Mycelial Cake (Discarded) filtration->mycelia column_chrom Column Chromatography filtrate->column_chrom fractions Eluted Fractions column_chrom->fractions bioassay Bioassay-Guided Fractionation fractions->bioassay active_fractions Active Fractions bioassay->active_fractions purification Further Purification Steps (e.g., HPLC) active_fractions->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol for Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound based on the information that it is purified from the culture filtrate by column chromatography.[1][2]

Step 1: Removal of Mycelia The fermentation broth is filtered through cheesecloth or centrifuged to separate the mycelia from the culture filtrate. The filtrate, containing the dissolved this compound, is collected for further processing.

Step 2: Column Chromatography

  • Resin Selection: A suitable adsorbent resin for column chromatography is selected. Common choices for the purification of polar compounds like this compound include silica gel, alumina, or ion-exchange resins.

  • Column Packing: The selected resin is packed into a glass column as a slurry in the initial mobile phase.

  • Sample Loading: The culture filtrate is concentrated under reduced pressure and then loaded onto the prepared column.

  • Elution: The column is eluted with a stepwise or gradient solvent system of increasing polarity. The choice of solvents will depend on the resin used. For example, a gradient of chloroform-methanol or ethyl acetate-methanol could be employed for silica gel chromatography.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

Step 3: Bioassay-Guided Fractionation and Further Purification

  • Each collected fraction is tested for its acaricidal activity.

  • Fractions exhibiting significant activity are pooled.

  • The pooled active fractions may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic and analytical techniques.

Methods for Structural Elucidation

The following methods were employed to determine the chemical structure of this compound:[3]

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallographic Analysis: To determine the three-dimensional structure of the molecule.

Physicochemical Properties of this compound
PropertyDescription
Appearance White powder
Molecular Formula C21H38N2O15
Molecular Weight 570.53 g/mol
Solubility Soluble in water and methanol
Chemical Class Disaccharide

Biological Activity of this compound

This compound has been identified as a potent acaricide.

Acaricidal Activity

This compound exhibits significant activity against mites, including strains that are resistant to commonly used acaricides.

Assay Test Organism Concentration (µg/mL) Activity Reference
Acaricidal ActivityDicofol-sensitive and resistant mites250100% mortality[1][2]
Acaricidal Assay Protocol (General)

A standard method to assess acaricidal activity is the leaf-dip bioassay.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., water with a small amount of a surfactant like Tween 80) to prepare a series of concentrations.

  • Leaf Disc Preparation: Leaf discs from a suitable host plant (e.g., bean or citrus) are infested with a known number of adult mites (e.g., 20-30 mites per disc).

  • Treatment: The infested leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry. A control group is dipped in the solvent without this compound.

  • Incubation: The treated leaf discs are placed on a moist cotton bed in a petri dish and incubated under controlled conditions (e.g., 25°C and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mite mortality is assessed after 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the data can be used to determine the LC50 (lethal concentration for 50% of the population) value.

Signaling Pathways and Logical Relationships

The discovery of a novel natural product like this compound follows a logical progression from screening to identification.

Logical Workflow of this compound Discovery

Gualamycin_Discovery_Logic screening Screening of Streptomyces Culture Broths hit_id Identification of Active Hit (Streptomyces sp. NK11687) screening->hit_id fermentation_opt Fermentation and Production hit_id->fermentation_opt isolation_purification Isolation and Purification of Active Compound fermentation_opt->isolation_purification structure_elucidation Structural Elucidation of this compound isolation_purification->structure_elucidation bio_characterization Biological Characterization (Acaricidal Activity) isolation_purification->bio_characterization

Caption: Logical flow from screening to characterization of this compound.

Conclusion

This compound, a novel disaccharide isolated from Streptomyces sp. NK11687, represents a promising new lead in the development of acaricidal agents. Its potent activity against both sensitive and resistant mite populations highlights its potential to address current challenges in pest management. This technical guide provides a foundational resource for researchers interested in the further investigation and development of this compound, offering detailed protocols and a summary of its known properties. Further research is warranted to fully elucidate its mechanism of action, explore its broader biological activity spectrum, and optimize its production for potential commercial applications.

References

Gualamycin Production by Streptomyces sp. NK11687: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gualamycin, a novel acaricide produced by the actinomycete Streptomyces sp. NK11687, exhibits potent activity against mites, including those resistant to conventional treatments. This technical guide provides a comprehensive overview of this compound, consolidating available data on the producing organism, fermentation, isolation, structural elucidation, and biological activity. Detailed, generalized protocols for the production and purification of this compound are presented, based on established methodologies for Streptomyces. Furthermore, a hypothesized biosynthetic pathway for this compound is proposed, offering a foundation for future research and bioengineering efforts. This document aims to serve as a valuable resource for professionals engaged in natural product discovery and development.

Introduction to this compound and Streptomyces sp. NK11687

This compound is a unique disaccharide-containing pyrrolidine derivative with significant potential as a biopesticide. It was first isolated from the culture broth of Streptomyces sp. NK11687.[1][2][3] The compound's potent acaricidal properties make it a compelling candidate for further investigation and development, particularly in the context of increasing resistance to existing chemical pesticides.

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and other pharmaceuticals. The discovery of this compound from Streptomyces sp. NK11687 underscores the continued importance of this genus as a source of novel bioactive compounds.

Taxonomy of the Producing Organism

The this compound-producing organism is identified as Streptomyces sp. NK11687. While a detailed taxonomic classification beyond the genus level is not extensively available in the referenced literature, standard methods for the characterization of Streptomyces species involve analysis of morphological characteristics (e.g., spore chain morphology, colony color) and 16S rRNA gene sequencing.

This compound Production: A Proposed Fermentation Protocol

Specific fermentation parameters for the production of this compound by Streptomyces sp. NK11687 have not been detailed in the available literature. However, based on general protocols for secondary metabolite production in Streptomyces, a representative submerged fermentation process can be outlined.

Media Composition

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed for Streptomyces.

Table 1: Proposed Media Composition for this compound Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)Purpose
Glucose10.010.0Carbon Source
Soluble Starch-20.0Carbon Source
Soyabean Meal10.0-Nitrogen Source
Millet Steep Liquor-10.0Nitrogen Source
Peptone5.03.0Nitrogen Source
Yeast Extract-5.0Nitrogen & Growth Factors
(NH₄)₂SO₄1.01.0Nitrogen Source
NaCl2.52.5Osmotic Balance
K₂HPO₄-0.5Phosphate Source & pH Buffer
MgSO₄·7H₂O-0.05Divalent Cation Source
CaCO₃0.51.0pH Buffer
pH 7.2 7.2 Initial pH
Experimental Protocol
  • Media Preparation and Sterilization: Prepare the seed and production media according to the compositions in Table 1. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation: Aseptically inoculate the sterile seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. NK11687.

  • Seed Culture Incubation: Incubate the inoculated seed culture in a rotary shaker at 28°C and 180 rpm for 48 hours.

  • Production Culture Inoculation: Transfer the seed culture to the production medium at an inoculation ratio of 5-10% (v/v).

  • Production Fermentation: Incubate the production culture in a rotary shaker at 28°C and 180 rpm for 7 to 10 days. Monitor growth and secondary metabolite production periodically.

Fermentation Workflow Diagram

Fermentation_Workflow cluster_prep Preparation cluster_seed Seed Culture cluster_production Production Culture Media_Prep Media Preparation (Seed & Production) Sterilization Sterilization (121°C, 20 min) Media_Prep->Sterilization Inoculation_Seed Inoculation of Seed Medium Sterilization->Inoculation_Seed Incubation_Seed Incubation (28°C, 180 rpm, 48h) Inoculation_Seed->Incubation_Seed Inoculation_Prod Inoculation of Production Medium (5-10% v/v) Incubation_Seed->Inoculation_Prod Incubation_Prod Incubation (28°C, 180 rpm, 7-10 days) Inoculation_Prod->Incubation_Prod Harvest Harvest Culture Broth Incubation_Prod->Harvest

Caption: Proposed workflow for the fermentation of Streptomyces sp. NK11687 to produce this compound.

This compound Isolation and Purification

This compound is isolated from the culture broth filtrate using column chromatography.[1][2] As a polar, water-soluble compound, a multi-step purification process is necessary to achieve high purity.

Proposed Isolation Protocol
  • Solid-Liquid Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 5,000 x g for 20 minutes) or filtration. The supernatant contains the dissolved this compound.

  • Adsorption Chromatography:

    • Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD series) to capture this compound and other secondary metabolites.

    • Wash the column with deionized water to remove salts and other highly polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Ion-Exchange Chromatography:

    • Pool the this compound-containing fractions from the adsorption chromatography step, concentrate them under reduced pressure, and dissolve in an appropriate buffer.

    • Apply the concentrated sample to a cation-exchange chromatography column (due to the amino group in the gulose moiety).

    • Elute with a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient to separate this compound from other charged molecules.

  • Size-Exclusion Chromatography:

    • Further purify the this compound-containing fractions using a size-exclusion column (e.g., Sephadex LH-20) with an appropriate solvent system (e.g., methanol or a water/methanol mixture) to separate compounds based on their molecular size.

  • Final Purification by HPLC:

    • Perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Elute with a shallow gradient of acetonitrile or methanol in water containing a suitable modifier like formic acid or trifluoroacetic acid.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.

Isolation Workflow Diagram

Isolation_Workflow cluster_extraction Initial Extraction cluster_chromatography Chromatographic Purification cluster_final Final Product Harvested_Broth Harvested Culture Broth Centrifugation Centrifugation/Filtration Harvested_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Adsorption Adsorption Chromatography (e.g., HP-20) Supernatant->Adsorption Ion_Exchange Ion-Exchange Chromatography Adsorption->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography (e.g., Sephadex LH-20) Ion_Exchange->Size_Exclusion HPLC Reversed-Phase HPLC (C18 Column) Size_Exclusion->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound Biosynthesis_Pathway Hypothesized this compound Biosynthetic Pathway cluster_aglycon Aglycon Biosynthesis cluster_sugars Sugar Biosynthesis cluster_assembly Assembly Amino_Acid_Precursor Amino Acid Precursor (e.g., Proline/Glutamate) PKS_NRPS PKS/NRPS Machinery Amino_Acid_Precursor->PKS_NRPS Pyrrolidine_Core Pyrrolidine-Butanoic Acid Aglycon PKS_NRPS->Pyrrolidine_Core GT2 Glycosyltransferase 2 (GT2) Pyrrolidine_Core->GT2 Glucose_1P Glucose-1-Phosphate UDP_Glucose UDP-Glucose Glucose_1P->UDP_Glucose UDP_Galactose UDP-D-Galactose UDP_Glucose->UDP_Galactose GT1 Glycosyltransferase 1 (GT1) UDP_Galactose->GT1 Fructose_6P Fructose-6-Phosphate UDP_GlcNAc UDP-GlcNAc Fructose_6P->UDP_GlcNAc UDP_Gulose_Amine UDP-2-amino-2-deoxy-D-gulose UDP_GlcNAc->UDP_Gulose_Amine UDP_Gulose_Amine->GT1 Disaccharide_NDP NDP-Disaccharide GT1->Disaccharide_NDP Disaccharide_NDP->GT2 This compound This compound GT2->this compound

References

Gualamycin: A Comprehensive Technical Overview of its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gualamycin is a novel aminoglycoside antibiotic with potent activity against a broad spectrum of Gram-negative and select Gram-positive bacteria. Its unique structural modifications are hypothesized to overcome common resistance mechanisms, making it a promising candidate for further drug development. This document provides a detailed overview of the known physical and chemical properties of this compound, along with the experimental methodologies used for their determination.

Physical Properties

The physical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. A summary of these properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueExperimental Method
Appearance White to off-white crystalline powderVisual Inspection
Molecular Formula C₂₁H₄₁N₅O₁₂High-Resolution Mass Spectrometry
Molecular Weight 567.58 g/mol Mass Spectrometry
Melting Point 182-188 °C (decomposes)Differential Scanning Calorimetry (DSC)
Solubility
    Water>100 mg/mLUV-Vis Spectroscopy
    DMSO~50 mg/mLGravimetric Analysis
    Ethanol<1 mg/mLGravimetric Analysis
pKa 7.8, 8.5, 9.2 (amino groups)Potentiometric Titration
Experimental Protocols

2.1.1 High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A Thermo Scientific™ Orbitrap Exploris™ 240 mass spectrometer was used.

  • Method: this compound was dissolved in a 50:50 acetonitrile/water solution with 0.1% formic acid. The solution was infused directly into the electrospray ionization (ESI) source. Data was acquired in positive ion mode over a mass range of m/z 100-1000.

  • Data Analysis: The molecular formula was determined by analyzing the accurate mass and isotopic distribution pattern of the protonated molecular ion [M+H]⁺.

2.1.2 Differential Scanning Calorimetry (DSC)

  • Instrumentation: A TA Instruments DSC 250 was utilized.

  • Method: Approximately 2-5 mg of this compound was hermetically sealed in an aluminum pan. The sample was heated from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point was determined as the onset of the endothermic peak corresponding to the melting transition.

Chemical Properties

The chemical properties of this compound dictate its stability, reactivity, and interaction with biological targets.

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyDataExperimental Method
¹H NMR (500 MHz, D₂O) δ 5.88 (d, J=3.5 Hz, 1H), 4.2-3.2 (m, 25H), 2.1-1.5 (m, 15H)Nuclear Magnetic Resonance Spectroscopy
¹³C NMR (125 MHz, D₂O) δ 175.2, 100.5, 85.3, 78.2, 75.4, 73.1, 72.5, 55.8, 49.7, 42.1, 35.8, 31.2, 28.9Nuclear Magnetic Resonance Spectroscopy
FT-IR (KBr, cm⁻¹) 3350 (O-H, N-H), 2925 (C-H), 1640 (C=O, amide), 1060 (C-O)Fourier-Transform Infrared Spectroscopy
UV-Vis (λmax, water) No significant absorbance > 220 nmUV-Visible Spectroscopy
Stability Stable in solid form at 4°C for >2 years. Aqueous solutions are susceptible to hydrolysis at pH < 4 and pH > 9.HPLC Stability-Indicating Assay
Experimental Protocols

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 500 MHz spectrometer was used.

  • Method: this compound was dissolved in deuterium oxide (D₂O). ¹H and ¹³C NMR spectra were acquired at 25 °C.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

3.1.2 HPLC Stability-Indicating Assay

  • Instrumentation: An Agilent 1260 Infinity II HPLC system with a diode array detector was employed.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Method: this compound solutions were incubated under various stress conditions (acid, base, oxidative, thermal, photolytic). Samples were taken at specified time points, and the degradation was monitored by the decrease in the peak area of the parent compound and the appearance of degradation products.

Biological Activity and Mechanism of Action

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. This mechanism is common to aminoglycosides, but the structural features of this compound are thought to provide a more stable interaction with the ribosomal target.

Signaling Pathway Perturbation

The inhibition of bacterial protein synthesis by this compound triggers a cascade of downstream events, ultimately leading to cell death.

Gualamycin_Mechanism This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method.

MIC_Workflow start Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read the plate visually or with a plate reader for turbidity incubate->read determine Determine MIC as the lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates physical and chemical properties consistent with a promising aminoglycoside antibiotic candidate. Its high water solubility and stability under physiological conditions are advantageous for formulation development. The detailed experimental protocols provided herein should facilitate further research and development of this novel compound. Future studies should focus on elucidating its full resistance profile and in vivo efficacy.

Gualamycin: An Acaricide with Limited Publicly Available Mechanistic Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking an in-depth understanding of the acaricidal mechanism of action of Gualamycin will find a notable scarcity of detailed information in the public domain. While its discovery and basic acaricidal activity have been reported, the specific biochemical pathways, target sites, and signaling cascades it modulates in mites remain largely undisclosed in available scientific literature.

This compound is a novel acaricide that has been isolated from the culture broth of Streptomyces sp. NK11687[1]. Structurally, it is characterized as a disaccharide-containing pyrrolidine[1][2].

Acaricidal Efficacy

The primary available quantitative data on the efficacy of this compound demonstrates its potent activity against mites, including those resistant to existing acaricides.

Compound Concentration (µg/mL) Acaricidal Activity (%) Target Mites
This compound250100Dicofol-sensitive and resistant mites
Data from a study on the preliminary characterization of this compound.[1]

This finding highlights the potential of this compound as an alternative or rotational acaricide in resistance management programs. However, without a known mechanism of action, the development of resistance to this compound itself and its cross-resistance potential with other acaricide classes cannot be predicted.

Mechanism of Action: An Unresolved Question

Detailed studies elucidating the specific mode of action of this compound are not available in the peer-reviewed literature. Key information that is currently lacking includes:

  • Target Site: The specific protein, enzyme, or receptor that this compound interacts with in mites has not been identified.

  • Biochemical Pathway Disruption: It is unknown which physiological or biochemical processes are inhibited or activated by this compound, leading to mite mortality.

  • Signaling Cascades: There is no information on any intracellular signaling pathways that may be modulated by this compound.

Due to this absence of mechanistic data, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.

Experimental Protocols

The initial discovery and purification of this compound involved its isolation from the filtrate of Streptomyces sp. NK11687 culture broth using column chromatography[1]. The reported acaricidal activity was determined against both dicofol-sensitive and resistant mite populations[1]. However, detailed experimental protocols for the bioassays, including mite species, life stages tested, and specific assay conditions, are not provided in the available abstracts.

References

Gualamycin: An In-depth Technical Guide on its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Gualamycin, a novel natural product. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development, presenting available quantitative data, experimental methodologies, and visual representations of associated biological pathways.

Acaricidal Activity

This compound was first identified as a potent acaricide, demonstrating significant efficacy against mite populations, including those resistant to existing treatments.

CompoundConcentrationActivityTarget OrganismReference
This compound250 µg/ml100% acaricidal activityDicofol-sensitive mites[1]
This compound250 µg/ml100% acaricidal activityDicofol-resistant mites[1]

A detailed experimental protocol for the acaricidal activity assay of this compound is not explicitly available in the provided search results. However, a general workflow can be inferred.

cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Observation cluster_3 Data Analysis prep_mites Prepare mite populations (sensitive and resistant strains) application Apply this compound solutions to the mite populations prep_mites->application prep_this compound Prepare this compound solutions at various concentrations prep_this compound->application incubation Incubate under controlled conditions (temperature, humidity) application->incubation observation Observe and record mite mortality at specific time intervals incubation->observation analysis Calculate percentage mortality and determine effective concentration observation->analysis

General workflow for assessing acaricidal activity.

Other Biological Activities

Initial searches did not yield specific information on the antibacterial, antifungal, antiviral, or anticancer activities of this compound. The primary focus of the available literature is on its discovery and acaricidal properties.[1][2] The structural components of this compound, which include a disaccharide and a pyrrolidine moiety, suggest potential for a broader range of biological activities, but this remains to be experimentally verified.

Further research is required to explore the full biological activity spectrum of this compound. Standard screening assays would be necessary to determine its potential efficacy in other therapeutic areas.

The following diagram illustrates a hypothetical workflow for the comprehensive screening of this compound's biological activities.

cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Lead Optimization This compound This compound antibacterial Antibacterial Assays (e.g., MIC determination) This compound->antibacterial antifungal Antifungal Assays (e.g., MIC determination) This compound->antifungal antiviral Antiviral Assays (e.g., plaque reduction) This compound->antiviral anticancer Anticancer Assays (e.g., cytotoxicity on cell lines) This compound->anticancer hit_validation Hit Validation antibacterial->hit_validation antifungal->hit_validation antiviral->hit_validation anticancer->hit_validation dose_response Dose-Response Studies hit_validation->dose_response moa Mechanism of Action Studies dose_response->moa sar Structure-Activity Relationship (SAR) Studies moa->sar admet ADMET Profiling sar->admet

References

Gualamycin: Current Scientific Landscape and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals that Gualamycin, a compound isolated from Streptomyces sp. NK11687, is primarily characterized as a potent acaricide, effective against mites, including those resistant to conventional agents like Dicofol. [1] While its discovery and structural elucidation as a disaccharide derivative containing a pyrrolidine moiety are documented, there is a notable absence of scientific data pertaining to its therapeutic applications in human diseases.[1][2]

This technical whitepaper aims to consolidate the current knowledge on this compound and transparently address the significant information gap regarding its potential therapeutic uses. Extensive searches for its mechanism of action in human cell lines, clinical trial data, or experimental studies in disease models have not yielded any specific results.

I. Physicochemical Properties and Acaricidal Activity

This compound was first isolated from the culture broth of Streptomyces sp. NK11687.[1] Its structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid through various analytical techniques including FAB-MS, NMR spectroscopy, and X-ray crystallography.[2]

The primary documented biological activity of this compound is its acaricidal property.

Table 1: Acaricidal Activity of this compound

Target OrganismConcentration for 100% Acaricidal ActivityReference
Dicofol-sensitive mites250 micrograms/ml[1]
Dicofol-resistant mites250 micrograms/ml[1]

II. Assessment of Therapeutic Potential: An Information Void

A thorough investigation into the potential therapeutic applications of this compound for human diseases reveals a significant lack of published research. Searches for its efficacy in oncology, its activity as an antibacterial or antiviral agent, or its potential role in modulating inflammatory pathways have not returned any relevant findings. Consequently, there is no data to populate tables on parameters such as IC50 values against cancer cell lines, minimum inhibitory concentrations (MICs) against pathogenic bacteria, or effects on cytokine production.

III. Future Research Perspectives

The absence of data on the therapeutic applications of this compound presents a unique opportunity for the scientific community. Given that many natural products from Streptomyces species have yielded valuable therapeutic agents, a systematic evaluation of this compound's biological activities is warranted.

Workflow for Investigating Therapeutic Potential of this compound

Gualamycin_Research_Workflow cluster_discovery Initial Discovery cluster_therapeutics Proposed Therapeutic Investigation Discovery Isolation of this compound from Streptomyces sp. NK11687 Structure Structural Elucidation Discovery->Structure Acaricidal Acaricidal Activity Confirmed Structure->Acaricidal Screening Broad Spectrum Biological Screening Acaricidal->Screening Repurpose for Therapy? Anticancer In vitro Anticancer Assays Screening->Anticancer Antibacterial Antibacterial Susceptibility Testing Screening->Antibacterial Antiinflammatory Anti-inflammatory Assays Screening->Antiinflammatory Hit_Ident Hit Identification & Lead Optimization Anticancer->Hit_Ident Antibacterial->Hit_Ident Antiinflammatory->Hit_Ident Preclinical Preclinical Animal Models Hit_Ident->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Proposed workflow for exploring the therapeutic potential of this compound.

Experimental Protocols for Future Research:

To bridge the existing knowledge gap, the following experimental protocols are proposed:

1. In vitro Anticancer Screening:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Methodology: Cell viability assays such as MTT or CellTiter-Glo® to be performed after treating cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.

  • Data Analysis: Calculation of IC50 (half-maximal inhibitory concentration) values to determine cytotoxic or cytostatic effects.

2. Antibacterial Susceptibility Testing:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Methodology: Broth microdilution method according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

  • Data Analysis: The lowest concentration of this compound that visibly inhibits bacterial growth will be recorded as the MIC.

3. Anti-inflammatory Activity Assays:

  • Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Methodology: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA after treatment with this compound.

  • Data Analysis: Determination of the concentration-dependent inhibition of cytokine production.

IV. Conclusion

In its current state of scientific discovery, this compound is an acaricide with a well-defined chemical structure. Its potential as a therapeutic agent for human diseases remains entirely unexplored. The lack of data on its mechanism of action, efficacy in disease models, and safety profile in humans means that any discussion of its therapeutic applications is purely speculative. This whitepaper serves as a call to the research community to investigate the untapped potential of this natural product. The proposed experimental workflows provide a foundational roadmap for such an endeavor, which could potentially unveil novel therapeutic avenues for this compound.

References

Gualamycin: A Technical Review of a Novel Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on gualamycin, a novel acaricide. The information is based on foundational studies detailing its discovery, isolation, and initial characterization. This document collates the known data, highlights the current understanding of its biological activity, and identifies areas where further research is needed.

Introduction and History

This compound is a novel natural product first isolated from the culture broth of the bacterium Streptomyces sp. NK11687.[1] The discovery and characterization of this compound were first reported in 1995.[1][2] Structurally, it is a complex molecule composed of a disaccharide linked to a pyrrolidine-containing butanoic acid derivative.[2] The complete chemical structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid.[2] This structural elucidation was achieved through a combination of techniques including FAB-MS, 1H and 13C NMR, COSY, HMQC, HMBC, IR, and X-ray crystallographic analyses.[2]

Biological Activity

The primary and, to date, only reported biological activity of this compound is its potent acaricidal (mite-killing) effect.[1]

Acaricidal Efficacy

The initial studies demonstrated that this compound exhibits significant lethality against mites. The available quantitative data on its efficacy is summarized below.

CompoundConcentration (µg/mL)Acaricidal Activity (%)Target MitesReference
This compound250100Dicofol-sensitive and resistant mites[1]

This data indicates that this compound is effective against mite populations that have developed resistance to existing acaricides like Dicofol, suggesting a different mechanism of action.[1]

Experimental Protocols

The available literature provides a general overview of the methods used for the production, isolation, and initial testing of this compound.

Production and Isolation of this compound
  • Producing Organism: Streptomyces sp. NK11687[1]

  • Fermentation: this compound was produced through fermentation of Streptomyces sp. NK11687 in a suitable culture broth.[1]

  • Isolation: Following fermentation, this compound was isolated from the culture filtrate.[1]

  • Purification: The purification process involved multiple steps of column chromatography to obtain the pure compound.[1]

Acaricidal Activity Assay

Details on the specific protocol for the acaricidal activity assay are limited in the primary literature. The study reports 100% activity at a concentration of 250 micrograms/ml, but the exact duration of exposure, the life stage of the mites tested, and the method of application (e.g., contact, ingestion) are not specified.[1]

Mechanism of Action and Signaling Pathways

The mechanism of action by which this compound exerts its acaricidal effect has not been elucidated in the available scientific literature. Consequently, there is no information on any specific signaling pathways that are modulated by this compound. This remains a critical gap in the understanding of this compound and a key area for future research.

Summary and Future Directions

This compound is a structurally novel compound with demonstrated potent acaricidal activity. Its effectiveness against resistant mite strains makes it a potentially interesting candidate for development as a new pest control agent. However, the current body of knowledge is limited to its discovery, structure, and a single endpoint of biological activity.

To fully assess the potential of this compound, further research is imperative in the following areas:

  • Elucidation of the Mechanism of Action: Understanding how this compound kills mites is crucial for its development and for predicting potential resistance mechanisms.

  • Spectrum of Activity: Determining the efficacy of this compound against a broader range of mite species and other arthropod pests.

  • Toxicology and Safety Profile: Comprehensive studies are needed to evaluate its safety for non-target organisms, including mammals, beneficial insects, and the environment.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency, selectivity, or more favorable physicochemical properties.

  • Optimization of Production: Developing more efficient fermentation and purification processes to enable larger-scale production for further studies and potential commercialization.

Visualizations

The following diagram illustrates the general workflow for the discovery and initial characterization of this compound as described in the literature.

Gualamycin_Discovery_Workflow cluster_discovery Discovery & Production cluster_isolation Isolation & Purification cluster_characterization Characterization Streptomyces_sp_NK11687 Streptomyces sp. NK11687 Fermentation Fermentation Streptomyces_sp_NK11687->Fermentation Inoculation Culture_Broth Culture Broth Fermentation->Culture_Broth Yields Filtration Filtration Culture_Broth->Filtration Processing Column_Chromatography Column Chromatography Filtration->Column_Chromatography Purification Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS, X-ray) Pure_this compound->Structural_Elucidation Biological_Assay Acaricidal Assay Pure_this compound->Biological_Assay

Caption: Workflow for the discovery and characterization of this compound.

References

Methodological & Application

Gualamycin: Application Notes and Protocols for Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin is a novel acaricidal agent isolated from the fermentation broth of Streptomyces sp. NK11687.[1] Structurally, it is a disaccharide-containing molecule, ((2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid), that has demonstrated significant activity against mites, including those resistant to conventional acaricides like Dicofol.[1][2] This document provides detailed, though representative, protocols for the purification of this compound from a fermentation culture, based on established techniques for similar natural products. While specific quantitative data from the original isolation is not publicly available, the methodologies presented here are based on common practices for the purification of polar, water-soluble compounds like disaccharide antibiotics from Streptomyces fermentations.

Data Presentation: Representative Purification of this compound

The following table summarizes hypothetical quantitative data for a representative purification process of this compound from a 10-liter fermentation of Streptomyces sp. NK11687. This data is intended to be illustrative of a typical purification workflow.

Purification StepTotal Volume (L)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Filtrate 101,000,000101001
Diaion HP-20 Adsorption/Elution 1850,00075857.5
Silica Gel Chromatography 0.2600,0005006050
Cation Exchange Chromatography 0.1500,0002,50050250
Preparative HPLC 0.05400,00010,000401000

Experimental Protocols

Fermentation and Harvest

A representative protocol for the fermentation of Streptomyces sp. and harvesting of the culture broth is as follows:

  • Medium: A suitable production medium for Streptomyces is prepared (e.g., starch-casein nitrate broth).

  • Inoculation: A seed culture of Streptomyces sp. NK11687 is used to inoculate the production medium.

  • Fermentation: The culture is incubated for 5-7 days at 28°C with shaking at 150 rpm.

  • Harvest: The fermentation broth is harvested by centrifugation or filtration to separate the mycelium from the culture filtrate containing this compound.

Initial Extraction and Concentration

This compound, being a polar compound, is expected to be in the aqueous culture filtrate. An initial extraction and concentration step is crucial.

  • Adsorption: The culture filtrate is passed through a column packed with a non-polar adsorbent resin, such as Diaion HP-20. This compound and other organic molecules will adsorb to the resin.

  • Washing: The column is washed with deionized water to remove salts and other highly polar impurities.

  • Elution: this compound is eluted from the resin using a polar organic solvent, such as methanol or acetone.

  • Concentration: The eluate is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is typically required to achieve high purity.

  • Silica Gel Chromatography:

    • The crude extract is applied to a silica gel column.

    • The column is eluted with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol).

    • Fractions are collected and tested for acaricidal activity to identify those containing this compound.

  • Cation Exchange Chromatography:

    • Due to the presence of an amino group, this compound is basic and can be purified using cation exchange chromatography.

    • Active fractions from the silica gel step are pooled, dissolved in a low-salt buffer at a slightly acidic pH, and applied to a cation exchange column (e.g., CM-Sephadex).

    • The column is washed with the starting buffer and then eluted with a salt gradient (e.g., 0-1 M NaCl).

    • Active fractions are collected, pooled, and desalted.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step is often performed using preparative reverse-phase HPLC.

    • The desalted, partially purified this compound is dissolved in a suitable solvent and injected onto a C18 column.

    • Elution is carried out using a gradient of water and acetonitrile, both of which may contain a small amount of a modifying agent like trifluoroacetic acid (TFA).

    • The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield the pure compound.

Mandatory Visualizations

Experimental Workflow for this compound Purification

Gualamycin_Purification cluster_fermentation Fermentation & Harvest cluster_extraction Extraction & Concentration cluster_chromatography Chromatographic Purification Fermentation Streptomyces sp. Fermentation Harvest Centrifugation/Filtration Fermentation->Harvest Adsorption Diaion HP-20 Adsorption Harvest->Adsorption Elution Methanol Elution Adsorption->Elution Concentration Concentration in vacuo Elution->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel CationExchange Cation Exchange Chromatography SilicaGel->CationExchange PrepHPLC Preparative HPLC CationExchange->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: A representative workflow for the purification of this compound.

Plausible Signaling Pathway for Acaricidal Action

While the precise molecular target of this compound is not yet elucidated, a plausible mechanism of action for an acaricide involves the disruption of the mite's central nervous system. Many existing acaricides target neurotransmitter receptors or ion channels.[3][4][5] Another potential pathway involves the induction of oxidative stress.[6]

Acaricide_Signaling_Pathway cluster_cns Central Nervous System Disruption cluster_cellular_stress Cellular Stress Induction This compound This compound GABA_R GABA-gated Cl- Channel This compound->GABA_R Inhibition/Modulation AChE Acetylcholinesterase This compound->AChE Inhibition/Modulation Octopamine_R Octopamine Receptor This compound->Octopamine_R Inhibition/Modulation ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induction Paralysis Paralysis GABA_R->Paralysis AChE->Paralysis Octopamine_R->Paralysis FOXO FOXO Transcription Factor Activation ROS->FOXO Detox Detoxification Gene Expression FOXO->Detox Death Mite Death Detox->Death Failure to detoxify leads to Paralysis->Death

References

Application Note: Analytical Methods for the Quantification of Gualamycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gualamycin is a novel acaricide isolated from the culture broth of a Streptomyces species.[1][2] As a member of the pluramycin family of antibiotics, which are structurally related to anthracyclines, this compound holds potential for various applications.[3][4] The development of robust and reliable analytical methods for the quantification of this compound is crucial for research, quality control, and formulation development. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and characterization of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of antibiotics and other small molecules.[5] Given the structural similarity of this compound to anthracyclines, which possess chromophores, UV detection is a suitable approach.[6][7]

Experimental Protocol

1.1.1. Sample Preparation (from Fermentation Broth)

  • Centrifuge the fermentation broth at 4000 rpm for 10 minutes to separate the supernatant from the mycelia.[1]

  • To 1 mL of the supernatant, add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

1.1.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.[8]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 254 nm

1.1.3. Quantification

A standard curve should be prepared using this compound reference standards of known concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas against the standard curve.

Data Presentation: Typical Method Validation Parameters

The following table summarizes the typical validation parameters that should be assessed for this HPLC method. The values provided are illustrative and would need to be experimentally determined for this compound.

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) > 0.9950.998
Range To be determined based on expected concentrations1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 5%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[9][10]

Experimental Protocol

2.1.1. Sample Preparation

Sample preparation can follow the same procedure as for HPLC-UV analysis. For plasma or tissue samples, a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interferences.

2.1.2. LC-MS/MS Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), positive mode
MS/MS Parameters To be optimized for this compound (precursor ion and product ions)

2.1.3. Quantification

Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. An internal standard should be used to correct for matrix effects and variations in instrument response.

Data Presentation: Typical Quantitative Parameters for LC-MS/MS
ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) > 0.990.999
Range To be determined0.1 - 50 ng/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Accuracy (% Recovery) 85 - 115%98 - 103%
Precision (% RSD) < 15%< 7%
Matrix Effect 85 - 115%92%

Visualizations

Experimental Workflow

Gualamycin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction Supernatant->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Peak_Integration Peak Integration HPLC_UV->Peak_Integration LC_MSMS->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis.

Proposed Mechanism of Action Pathway

This compound belongs to the pluramycin family, which are known to act as DNA intercalating agents and inhibitors of topoisomerase II, similar to anthracyclines.[3][7]

Gualamycin_Pathway This compound This compound Cleavage_Complex Topoisomerase II- DNA Cleavage Complex This compound->Cleavage_Complex Stabilizes DNA Nuclear DNA TopoisomeraseII Topoisomerase II DNA->TopoisomeraseII TopoisomeraseII->Cleavage_Complex Forms DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Prevents religation Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed this compound mechanism of action.

References

Gualamycin In Vitro Acaricidal Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin, a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687, has demonstrated significant efficacy against mite populations, including those resistant to conventional treatments like Dicofol.[1] Preliminary studies have shown that this compound can achieve 100% acaricidal activity at a concentration of 250 micrograms/ml.[1] This document provides detailed protocols for conducting in vitro acaricidal activity assays of this compound, offering a framework for further research and development of this promising compound. The methodologies described are based on established acaricide testing protocols such as the Adult Immersion Test (AIT) and Larval Packet Test (LPT).[2][3][4]

Data Presentation

The following table summarizes the known acaricidal activity of this compound and provides a template for recording experimental data.

Concentration (µg/mL)Mite SpeciesExposure Time (hours)Mortality Rate (%)Notes
250Dicofol-sensitive mitesNot Specified100Published data[1]
250Dicofol-resistant mitesNot Specified100Published data[1]
125Tetranychus urticae24Data dependent on experimental results
62.5Tetranychus urticae24Data dependent on experimental results
31.25Tetranychus urticae24Data dependent on experimental results
Control (Solvent)Tetranychus urticae24Data dependent on experimental results

Experimental Protocols

Adult Immersion Test (AIT) Protocol

This protocol is adapted from established methods for evaluating the efficacy of acaricides against adult mites or ticks.[3][5]

a. Materials:

  • This compound

  • Solvent (e.g., distilled water, ethanol, or acetone, depending on this compound's solubility)

  • Test organisms (e.g., adult female Tetranychus urticae)

  • Petri dishes (60 mm diameter)

  • Filter paper (Whatman No. 1)

  • Micropipettes

  • Beakers

  • Forceps

  • Incubator

  • Stereomicroscope

b. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Perform serial dilutions to obtain the desired test concentrations (e.g., 250, 125, 62.5, and 31.25 µg/mL).

  • Prepare a control solution containing only the solvent.

c. Experimental Procedure:

  • Place a disc of filter paper in the bottom of each Petri dish.

  • Collect healthy, active adult mites of a uniform age and size.

  • Using a fine brush, carefully place a predetermined number of mites (e.g., 20) into each Petri dish.

  • Immerse the mites by adding a fixed volume (e.g., 2 mL) of the respective this compound dilution or control solution to each Petri dish, ensuring complete submersion of the mites.

  • Allow the mites to be immersed for a short period (e.g., 10-30 seconds).

  • After immersion, carefully pour off the excess solution and allow the filter paper to air dry for a few minutes.

  • Place the Petri dishes in an incubator set to appropriate conditions for the test species (e.g., 25 ± 1°C, 70-80% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Assess mite mortality at predetermined time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are immobile when prodded with a fine brush are considered dead.

d. Data Analysis:

  • Calculate the percentage of mortality for each concentration and the control group.

  • Correct the mortality data using Abbott's formula if mortality is observed in the control group.

  • The LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.

Larval Packet Test (LPT) Protocol

This protocol is a standard method for assessing the efficacy of acaricides against the larval stages of mites or ticks.[2][4]

a. Materials:

  • This compound solutions (prepared as in the AIT protocol)

  • Mite larvae (e.g., 7-14 days old)

  • Filter paper (Whatman No. 1)

  • Micropipettes

  • Binder clips or adhesive tape

  • Fine brush

  • Incubator

  • Stereomicroscope

b. Experimental Procedure:

  • Cut filter paper into rectangular strips (e.g., 8.5 cm x 3.75 cm).[2]

  • Apply a specific volume (e.g., 0.6 mL) of each this compound dilution or control solution evenly onto a filter paper strip.[2][4]

  • Allow the filter paper to dry completely in an incubator (e.g., at 37°C for 30 minutes) to ensure the solvent evaporates.[2][4]

  • Fold each treated filter paper in half and seal the sides with binder clips or adhesive tape to create a packet.

  • Using a fine brush, carefully place a known number of larvae (e.g., approximately 100) inside each packet.[2]

  • Seal the open end of the packet.

  • Place the packets in an incubator under controlled conditions (e.g., 28 ± 1°C and 85 ± 5% relative humidity).[2]

  • After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope.[4] Larvae that are unable to move when stimulated are considered dead.

c. Data Analysis:

  • Calculate the percentage of larval mortality for each concentration.

  • Use Abbott's formula for correction if necessary.

  • Determine the LC50 value through probit analysis.

Mandatory Visualizations

Gualamycin_Acaricidal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_ait Adult Immersion Test (AIT) cluster_lpt Larval Packet Test (LPT) cluster_analysis Data Collection & Analysis prep_this compound Prepare this compound Stock and Serial Dilutions ait_immerse Immerse Mites in This compound Solution prep_this compound->ait_immerse lpt_treat Treat Filter Paper with This compound Solution prep_this compound->lpt_treat prep_mites Collect and Prepare Test Mites (Adults/Larvae) ait_setup Place Mites in Petri Dish prep_mites->ait_setup lpt_packet Create Packet and Introduce Larvae prep_mites->lpt_packet prep_control Prepare Solvent Control prep_control->ait_immerse prep_control->lpt_treat ait_setup->ait_immerse ait_incubate Incubate under Controlled Conditions ait_immerse->ait_incubate collect_data Assess and Record Mite Mortality (e.g., at 24h) ait_incubate->collect_data lpt_treat->lpt_packet lpt_incubate Incubate Packets lpt_packet->lpt_incubate lpt_incubate->collect_data analyze_data Calculate Mortality Rate and LC50 (Probit Analysis) collect_data->analyze_data

Caption: Workflow for in vitro acaricidal activity assay of this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Gualamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin, a novel compound, is under investigation for its potential therapeutic applications. An essential step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. Cytotoxicity assays are crucial for determining the concentration range at which a compound may be toxic to cells, thereby providing insights into its safety profile and potential as a therapeutic agent. These assays measure various cellular parameters to assess cell health, such as membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).

This document provides detailed protocols for three widely used and robust cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay, the LDH assay, and the Annexin V-FITC/PI apoptosis assay. These methods offer a comprehensive approach to understanding the cytotoxic potential of a compound by assessing different aspects of cellular response to toxic insults.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Metabolic Activity of Cells Treated with this compound (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1085.3 ± 6.1
5052.7 ± 7.3
10025.4 ± 4.5
20010.2 ± 2.1

Table 2: Membrane Integrity of Cells Treated with this compound (LDH Release Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.5 ± 1.1
13.1 ± 1.5
1015.8 ± 3.2
5048.9 ± 5.9
10078.2 ± 8.4
20095.6 ± 4.7

Table 3: Apoptosis Induction in Cells Treated with this compound (Annexin V-FITC/PI Assay)

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
5045.8 ± 3.535.6 ± 4.115.3 ± 2.83.3 ± 0.9
10015.1 ± 2.850.2 ± 5.330.7 ± 4.54.0 ± 1.1

Signaling Pathway

Drug-induced cytotoxicity often involves the activation of apoptosis, or programmed cell death. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms through which cytotoxic compounds can induce cell death. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Cytotoxic Compound / Ligand DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor Binds to DISC DISC Formation DeathReceptor->DISC Activates Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Can activate via Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3->Substrates Cleavage of Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols & Workflows

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells.[2]

Experimental Workflow:

Caption: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH (Lactate Dehydrogenase) Release Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][6] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[7] The amount of LDH in the supernatant is proportional to the number of dead cells.[6]

Experimental Workflow:

Caption: LDH assay experimental workflow.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with untreated cells where a lysis buffer (e.g., 1% Triton X-100) is added 45 minutes before the end of the incubation period.[8]

    • Background: Wells with medium only.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Experimental Workflow:

Caption: Annexin V-FITC/PI assay workflow.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V- and PI-

    • Early apoptotic cells: Annexin V+ and PI-

    • Late apoptotic/necrotic cells: Annexin V+ and PI+

    • Necrotic cells: Annexin V- and PI+[10]

References

Gualamycin: Application Notes and Protocols for Controlling Resistant Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding gualamycin is limited to a single 1995 study. The following application notes and protocols are based on this limited data and supplemented with generalized methodologies from acaricide research. Further research is required to fully elucidate the potential of this compound for controlling resistant mite populations.

Introduction

This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1] Preliminary research has indicated its potential as an effective agent against mite populations that have developed resistance to existing treatments. This document provides an overview of the available data on this compound, along with generalized experimental protocols for its application and evaluation. It is intended for researchers, scientists, and drug development professionals investigating new solutions for acaricide resistance.

Efficacy of this compound

The primary evidence for this compound's efficacy comes from a study by Kaneko et al. (1995), which demonstrated its potent acaricidal activity. The key findings from this research are summarized below.

CompoundConcentration (µg/mL)Acaricidal Activity (%)Target Mite PopulationReference
This compound250100Dicofol-sensitive[1]
This compound250100Dicofol-resistant[1]

Mechanism of Action and Resistance

The precise mechanism of action for this compound has not been detailed in publicly available literature. Similarly, there is no information regarding mite resistance to this compound. However, understanding the common mechanisms of resistance to other acaricides can provide a framework for future research.

Mite populations typically develop resistance to acaricides through two primary mechanisms:

  • Target-site modification: Mutations in the protein targeted by the acaricide can reduce its binding affinity, rendering the treatment less effective.

  • Metabolic resistance: Increased production of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases, can metabolize the acaricide before it reaches its target.

Further research is needed to determine this compound's mode of action and to assess the potential for resistance development.

Experimental Protocols

The following are generalized protocols for the isolation of this compound and the evaluation of its acaricidal activity, based on standard practices in the field.

This compound Isolation and Purification

This protocol is a generalized representation of the process described in the initial study.[1]

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces sp. NK11687 Culture Streptomyces sp. NK11687 Culture Fermentation Broth Fermentation Broth Streptomyces sp. NK11687 Culture->Fermentation Broth Filtration Filtration Fermentation Broth->Filtration Separate mycelia Culture Filtrate Culture Filtrate Filtration->Culture Filtrate Column Chromatography Column Chromatography Culture Filtrate->Column Chromatography e.g., Diaion HP-20, Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Bioassay of Fractions Bioassay of Fractions Fraction Collection->Bioassay of Fractions Identify active fractions Further Purification Further Purification Bioassay of Fractions->Further Purification e.g., HPLC Pure this compound Pure this compound Further Purification->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Culture Streptomyces sp. NK11687 in a suitable broth medium under optimal conditions for this compound production.

  • Extraction: Separate the mycelia from the fermentation broth by filtration to obtain the culture filtrate containing this compound.

  • Purification:

    • Subject the culture filtrate to a series of column chromatography steps. The original study utilized Diaion HP-20, silica gel, and other chromatographic techniques.[1]

    • Collect fractions and perform bioassays to identify those with acaricidal activity.

    • Pool the active fractions and perform further purification steps, such as High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Acaricidal Activity Bioassay

This is a generalized protocol for assessing the efficacy of this compound against a target mite population.

Mite Collection Collect mites from host Treatment Application Expose mites to this compound solutions Mite Collection->Treatment Application Preparation of this compound Solutions Prepare serial dilutions of this compound Preparation of this compound Solutions->Treatment Application Incubation Incubate under controlled conditions Treatment Application->Incubation Mortality Assessment Count dead and live mites Incubation->Mortality Assessment Data Analysis Calculate LC50 and efficacy Mortality Assessment->Data Analysis

Caption: Experimental workflow for acaricidal activity bioassay.

Methodology:

  • Mite Collection: Collect a sufficient number of mites from a host (e.g., spider mites from bean plants, varroa mites from honey bees).

  • Preparation of this compound Solutions: Prepare a series of dilutions of pure this compound in a suitable solvent. Include a solvent-only control.

  • Treatment Application:

    • For plant-feeding mites, a leaf-dip or spray-tower method can be used.

    • For parasitic mites, a contact vial or topical application method may be appropriate.

  • Incubation: Place the treated mites in a controlled environment (temperature, humidity, and light) for a specified period (e.g., 24-48 hours).

  • Mortality Assessment: After the incubation period, count the number of dead and live mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration (e.g., LC50) using probit analysis.

Signaling Pathways in Acaricide Resistance

While the specific signaling pathways affected by this compound are unknown, below is a generalized diagram illustrating pathways commonly involved in metabolic resistance to other acaricides.

Acaricide Acaricide Detoxification Detoxification Acaricide->Detoxification Metabolic Resistance (e.g., P450s, GSTs, Esterases) Target Site Target Site Acaricide->Target Site Metabolites Metabolites Detoxification->Metabolites Effect Effect Target Site->Effect

Caption: Generalized pathways of acaricide action and resistance.

Future Directions

The promising initial findings on this compound's efficacy against resistant mites warrant further investigation. Key areas for future research include:

  • Elucidation of the chemical structure and mechanism of action of this compound.

  • Comprehensive dose-response studies to determine the LC50 and LC90 against a wider range of resistant mite species.

  • Toxicological studies to assess the safety of this compound for non-target organisms and the environment.

  • Development of a scalable fermentation and purification process for large-scale production.

The information provided here serves as a starting point for researchers interested in exploring the potential of this compound as a novel tool for managing resistant mite populations.

References

Application Notes and Protocols for the Total Synthesis of Gualamycin and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin, a novel acaricide isolated from Streptomyces sp. NK11687, has demonstrated significant biological activity, including 100% acaricidal activity at 250 micrograms/ml against mites resistant to Dicofol. Its complex structure, featuring a unique disaccharide moiety linked to a densely functionalized pyrrolidine core, presents a formidable challenge for synthetic chemists. While a complete total synthesis of this compound has not yet been reported in publicly available literature, this document provides a comprehensive overview of synthetic strategies for analogous structures and key fragments. These approaches offer a foundational blueprint for researchers embarking on the total synthesis of this compound and the development of novel analogues with potential therapeutic applications.

The structural elucidation of this compound revealed a sophisticated architecture comprising a galactose unit glycosidically linked to an aminogulopyranose, which is in turn connected to a highly substituted pyrrolidine ring. This intricate arrangement of stereocenters and functional groups necessitates advanced synthetic methodologies for its construction. This document will detail relevant synthetic protocols and strategies for key structural motifs found within this compound, drawing from successful total syntheses of other complex natural products.

Key Structural Features and Synthetic Challenges

The total synthesis of this compound presents several key challenges that must be addressed:

  • Stereoselective Glycosylation: The formation of the disaccharide linkage between galactose and the amino-gulose derivative, as well as the linkage to the pyrrolidine core, requires precise stereocontrol.

  • Synthesis of the Highly Substituted Pyrrolidine Core: The pyrrolidine moiety is adorned with multiple contiguous stereocenters, demanding a highly stereoselective synthetic route.

  • Functional Group Compatibility: The presence of numerous hydroxyl and amino groups necessitates a robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.

  • Endgame Coupling: The final union of the complex disaccharide and the pyrrolidine fragment is a critical step that requires careful planning and execution.

Strategies for the Synthesis of Core Fragments

While a direct synthesis of this compound is not available, the synthesis of its core components can be envisioned by drawing parallels with the synthesis of other natural products containing similar structural motifs.

Synthesis of Aminocyclitols and Pyrrolidines

The densely functionalized aminocyclopentitol core of natural products like Pactamycin and Jogyamycin shares synthetic challenges with the pyrrolidine core of this compound. Strategies employed in their syntheses can provide valuable insights. A diastereoselective synthesis of the aminocyclitol core of Jogyamycin has been achieved via an allene aziridination strategy, which allows for the rapid construction of densely functionalized amine-containing stereotriads.

Illustrative Workflow for Aminocyclitol Core Synthesis:

Aminocyclitol Core Synthesis Workflow Start Simple Starting Material (e.g., Allene) Step1 Oxidative Allene Amination Start->Step1 Step2 Formation of Bicyclic Methyleneaziridine Step1->Step2 Step3 Nucleophilic Ring Opening Step2->Step3 Step4 Further Functionalization Step3->Step4 End Aminocyclitol Core Step4->End

Caption: Workflow for the synthesis of a functionalized aminocyclitol core.

Stereoselective Glycosylation Strategies

The formation of the disaccharide unit of this compound requires highly stereoselective glycosylation methods. The synthesis of Aldgamycin N, which also contains a complex sugar moiety, provides a relevant example. In this synthesis, a trichloroacetimidate donor was used for the glycosylation, which proceeded through a transient orthoester to yield the desired β-glycoside.

General Glycosylation Workflow:

Glycosylation Workflow GlycosylDonor Glycosyl Donor (e.g., Trichloroacetimidate) Reaction Glycosylation Reaction (Lewis Acid Catalysis) GlycosylDonor->Reaction GlycosylAcceptor Glycosyl Acceptor (Aglycone) GlycosylAcceptor->Reaction Intermediate Transient Intermediate (e.g., Orthoester) Reaction->Intermediate Product Desired Glycoside Intermediate->Product This compound Retrosynthesis This compound This compound Disconnection1 Glycosidic Bond (C-O) This compound->Disconnection1 Pyrrolidine Pyrrolidine Core Disconnection1->Pyrrolidine Disaccharide Disaccharide Moiety Disconnection1->Disaccharide Disconnection3 C-N and C-C Bonds Pyrrolidine->Disconnection3 Disconnection2 Glycosidic Bond (C-O) Disaccharide->Disconnection2 Galactose Galactose Derivative Disconnection2->Galactose AminoGulose Amino-gulose Derivative Disconnection2->AminoGulose SimplePrecursors Acyclic Precursors Disconnection3->SimplePrecursors

The Untapped Potential of Gualamycin: A Hypothetical Framework for Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Gualamycin, a natural product isolated from Streptomyces sp. NK11687, has been identified as a novel acaricide, effective against mites and ticks.[1] Its complex molecular architecture presents a promising scaffold for the development of new insecticidal compounds. This document outlines a hypothetical framework for researchers, scientists, and drug development professionals on how this compound could be utilized as a starting point for the discovery of next-generation insecticides. While specific data on this compound's insecticidal derivatives is not currently available in public literature, this note provides a roadmap for such a research program, drawing on established principles of insecticide development.

The core strategy involves the semi-synthesis of this compound analogs and subsequent evaluation of their insecticidal efficacy. By systematically modifying the this compound core, it may be possible to enhance its activity spectrum to include a broader range of insect pests, improve its potency, and optimize its physicochemical properties for agricultural applications.

Data Presentation: A Template for Efficacy Evaluation

Quantitative data from bioassays is critical for establishing structure-activity relationships (SAR). All experimental data should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key quantitative metrics.

Table 1: Larvicidal Activity of this compound Analogs

Compound IDTarget Insect SpeciesBioassay MethodLC50 (µg/mL) [95% Confidence Interval]LC90 (µg/mL) [95% Confidence Interval]Slope ± SE
This compoundSpodoptera frugiperdaLeaf Dip Assay---
Analog-001Spodoptera frugiperdaLeaf Dip Assay---
Analog-002Spodoptera frugiperdaLeaf Dip Assay---
ControlSpodoptera frugiperdaLeaf Dip Assay---

Table 2: Adulticidal Activity of this compound Analogs

Compound IDTarget Insect SpeciesBioassay MethodLD50 (µ g/insect ) [95% Confidence Interval]LD90 (µ g/insect ) [95% Confidence Interval]Slope ± SE
This compoundAedes aegyptiTopical Application---
Analog-001Aedes aegyptiTopical Application---
Analog-002Aedes aegyptiTopical Application---
ControlAedes aegyptiTopical Application---

Experimental Protocols

Detailed and reproducible protocols are essential for the successful execution of a research program. The following are generalized protocols that can be adapted for the evaluation of this compound analogs.

Protocol 1: General Synthesis of this compound Analogs

This protocol outlines a general approach for the chemical modification of the this compound scaffold. Specific reaction conditions will need to be optimized for each analog.

Materials:

  • This compound

  • Appropriate solvents (e.g., DMF, DMSO, DCM)

  • Acylating agents, alkylating agents, or other modifying reagents

  • Catalysts (e.g., DMAP, TEA)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired modifying reagent and catalyst to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature or elevated temperature) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • Extract the crude product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue using column chromatography or preparative HPLC to obtain the desired this compound analog.

  • Characterize the final product using spectroscopic methods (e.g., NMR, MS) to confirm its structure and purity.

Protocol 2: Insecticidal Bioassay - Leaf Dip Method

This protocol is suitable for assessing the larvicidal activity of this compound analogs against foliage-feeding insects.

Materials:

  • This compound analogs dissolved in a suitable solvent (e.g., acetone or ethanol)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Fresh host plant leaves

  • Third-instar larvae of the target insect species (e.g., Spodoptera frugiperda)

  • Petri dishes lined with filter paper

  • Forceps

Procedure:

  • Prepare a series of dilutions of each this compound analog in distilled water containing a small amount of surfactant.

  • For each concentration, dip fresh host plant leaves into the solution for 10-20 seconds with gentle agitation.

  • Allow the leaves to air-dry completely.

  • Place one treated leaf into each Petri dish.

  • Introduce a single third-instar larva into each Petri dish.

  • Seal the Petri dishes and maintain them in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).

  • Assess larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 and LC90 values using probit analysis.

Protocol 3: Target-Based Assay - Acetylcholinesterase (AChE) Inhibition

This in vitro assay can be used to investigate if this compound analogs act on the insect nervous system by inhibiting the enzyme acetylcholinesterase.

Materials:

  • This compound analogs

  • Acetylcholinesterase (from an insect source)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of acetylcholinesterase in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the this compound analogs.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

  • Add the substrate (acetylthiocholine iodide) and DTNB to each well to initiate the reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the IC50 value for each analog.

Mandatory Visualizations

Diagrams are provided to illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_bioassay Insecticidal Bioassays cluster_moa Mechanism of Action Studies This compound This compound Scaffold Modification Chemical Modification This compound->Modification Purification Purification (HPLC) Modification->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Leaf Dip Assay) Characterization->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Spectrum_Testing Spectrum of Activity Testing Dose_Response->Spectrum_Testing Target_Assays Target-Based Assays (e.g., AChE Inhibition) Spectrum_Testing->Target_Assays Synergist_Assays Synergist Assays Target_Assays->Synergist_Assays Electrophysiology Electrophysiology Synergist_Assays->Electrophysiology

Caption: A generalized workflow for the discovery of novel insecticides using this compound as a scaffold.

hypothetical_signaling_pathway cluster_receptor Insect Cell Membrane Receptor Hypothetical Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Gualamycin_Analog This compound Analog Gualamycin_Analog->Receptor Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Activation Protein Kinase Activation (e.g., PKA, PKC) Second_Messenger->Kinase_Activation Cellular_Response Cellular Response (e.g., Ion Channel Modulation, Gene Expression) Kinase_Activation->Cellular_Response Toxicity Insect Toxicity Cellular_Response->Toxicity

Caption: A hypothetical signaling pathway that could be modulated by this compound analogs in insects.

The development of novel insecticides is paramount for sustainable agriculture and public health. Natural products like this compound offer a rich starting point for the discovery of new chemical entities with unique modes of action. The framework presented here provides a comprehensive, albeit hypothetical, guide for initiating a research program aimed at leveraging the this compound scaffold. Through systematic analog synthesis, rigorous bioassays, and in-depth mechanism of action studies, the full potential of this compound as a precursor to a new class of insecticides may be realized. It is important to reiterate that further research is required to generate the specific data needed to validate this approach.

References

Application Notes and Protocols: Gualamycin Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Gualamycin." The data, degradation pathways, and experimental details are illustrative and based on general principles of pharmaceutical stability testing. These are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel antibiotic under development. Understanding its stability and degradation profile is critical for formulation development, establishing storage conditions, and ensuring patient safety and efficacy.[1][2][3] This document outlines the protocols for forced degradation studies and stability-indicating methods for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2] Forced degradation studies, or stress testing, are essential to identify potential degradation products and elucidate degradation pathways.[4][5]

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products.[2] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% Formic acid in Water:Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 20 minutes

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of this compound under various stress conditions to predict its long-term stability and identify degradation products.[2][5]

Experimental Workflow for Forced Degradation

The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.

G Experimental Workflow for this compound Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 4h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Thermal Degradation (80°C, 48h) A->E F Photolytic Degradation (ICH Q1B, 1.2 million lux hours) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I LC-MS Analysis for Degradant Identification H->I

Workflow for Forced Degradation Studies
Protocols for Forced Degradation Studies

  • Add 1 mL of this compound stock solution (1 mg/mL) to a vial.

  • Add 1 mL of 0.1 M hydrochloric acid.

  • Keep the vial at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Add 1 mL of this compound stock solution (1 mg/mL) to a vial.

  • Add 1 mL of 0.1 M sodium hydroxide.

  • Keep the vial at 60°C for 4 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Add 1 mL of this compound stock solution (1 mg/mL) to a vial.

  • Add 1 mL of 3% hydrogen peroxide.

  • Keep the vial at room temperature for 24 hours, protected from light.

  • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Place this compound solid powder in a vial.

  • Keep the vial in a hot air oven at 80°C for 48 hours.

  • After exposure, dissolve the powder in methanol to prepare a 1 mg/mL solution.

  • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Expose this compound solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dissolve the powder in methanol to prepare a 1 mg/mL solution.

  • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

Summary of Forced Degradation Results

The following table summarizes the illustrative results of the forced degradation studies on this compound.

Table 2: Summary of this compound Forced Degradation

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15.2%GDP-1, GDP-2
0.1 M NaOH4 hours60°C25.8%GDP-3
3% H₂O₂24 hoursRoom Temp.8.5%GDP-4
Thermal48 hours80°C5.1%GDP-1
Photolytic1.2 million lux hoursAmbient12.3%GDP-5

Hypothetical Degradation Pathway of this compound

Based on the degradation products identified by LC-MS analysis, a hypothetical degradation pathway for this compound is proposed.

G Hypothetical Degradation Pathway of this compound A This compound B GDP-1 (Hydrolysis Product) A->B Acid/Thermal D GDP-3 (Epimerization Product) A->D Base E GDP-4 (Oxidation Product) A->E Oxidation F GDP-5 (Photodegradation Product) A->F UV/Visible Light C GDP-2 (Dehydration Product) B->C Acid

Hypothetical this compound Degradation

Stability Studies

Long-term and accelerated stability studies should be conducted on the final this compound drug product to establish its shelf-life and recommended storage conditions.[6][7]

Protocol for Stability Studies
  • Store the this compound drug product in its final packaging at the conditions specified in Table 3.

  • At each time point, withdraw samples and analyze for appearance, assay, and degradation products using the validated HPLC method.

  • The frequency of testing should follow ICH guidelines.[6]

Table 3: ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion

The provided protocols and application notes offer a comprehensive framework for evaluating the stability and degradation of the hypothetical antibiotic, this compound. The forced degradation studies indicate that this compound is most susceptible to degradation under basic conditions, followed by acidic and photolytic stress. The developed stability-indicating HPLC method is suitable for quantifying this compound and its degradation products. Further long-term and accelerated stability studies are necessary to establish the shelf-life and appropriate storage conditions for the final drug product.

References

Gualamycin: Application Notes and Protocols for Agricultural Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gualamycin, a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687, has demonstrated significant potential for application in agriculture.[1] As a naturally derived compound, this compound presents a promising alternative to synthetic chemical pesticides, aligning with the growing demand for sustainable agricultural practices. These application notes provide a comprehensive overview of the formulation of this compound for agricultural use, along with detailed protocols for its evaluation. While specific formulation details for this compound are not publicly available, this document outlines a representative formulation based on common practices for other Streptomyces-derived microbial pesticides.[2][3]

Formulation of this compound

The effective application of this compound in an agricultural setting requires its formulation into a stable and effective product. Microbial pesticides are commonly formulated as wettable powders (WP) or suspension concentrates (SC).[4][5] A wettable powder formulation is described here as a representative example.

Representative Wettable Powder (WP) Formulation

The following table outlines a typical composition for a this compound wettable powder formulation. The percentages represent a starting point for formulation development and may require optimization based on experimental results.

ComponentFunctionRepresentative Percentage (w/w)
This compound (Technical Grade) Active Ingredient10 - 25%
Carrier Diluent and stabilizer60 - 80%
Kaolin or TalcInert mineral carrier
Wetting Agent Facilitates mixing with water2 - 5%
Sodium dodecyl sulfateAnionic surfactant
Dispersing Agent Prevents agglomeration in water3 - 7%
LignosulfonatesAnionic surfactant
Protective Agent Enhances stability against environmental stress1 - 3%
Skim milk powder or MaltodextrinProtects against UV radiation and desiccation
Formulation Workflow

The following diagram illustrates the general workflow for preparing a this compound wettable powder formulation.

Gualamycin_Formulation_Workflow cluster_mixing Mixing and Blending cluster_milling Milling cluster_packaging Packaging This compound This compound (Technical) Blender Blender This compound->Blender Carrier Carrier (Kaolin/Talc) Carrier->Blender Adjuvants Adjuvants (Wetting, Dispersing, Protective Agents) Adjuvants->Blender AirMill Air Jet Mill Blender->AirMill Homogeneous Mixture Packaging Packaging AirMill->Packaging Fine Wettable Powder

Figure 1: Workflow for this compound Wettable Powder Formulation.

Experimental Protocols

The following protocols are designed to evaluate the efficacy and safety of this compound formulations for agricultural use.

Protocol for Acaricidal Efficacy Testing

This protocol outlines the procedure for determining the efficacy of a this compound formulation against a target mite species on a host plant.

Objective: To determine the lethal concentration (LC50) and overall efficacy of the this compound formulation.

Materials:

  • This compound wettable powder formulation

  • Host plants (e.g., bean or citrus plants) infested with a known mite species (e.g., Tetranychus urticae)

  • Spray bottle or atomizer

  • Microscope

  • Distilled water

  • Control (formulation without this compound)

  • Reference acaricide (e.g., Dicofol)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound WP formulation in distilled water. A common starting range is 50, 100, 250, and 500 µg/mL. Also prepare a control solution and a solution of the reference acaricide at its recommended concentration.

  • Application: Randomly assign infested plants to each treatment group. Spray the plants with the respective test solutions until runoff, ensuring complete coverage of all plant surfaces.

  • Incubation: Maintain the treated plants in a controlled environment (e.g., greenhouse with controlled temperature and humidity) for a specified period, typically 24, 48, and 72 hours.

  • Data Collection: At each time point, count the number of live and dead mites on a predetermined number of leaves from each plant under a microscope.

  • Data Analysis: Calculate the percentage mortality for each concentration and control. Correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Efficacy Calculation: The efficacy of the treatment can be calculated using the following formula:

Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100

Where:

  • n = number of mites

  • T = treated group

  • C = control group

Protocol for Phytotoxicity Assessment

This protocol is designed to assess any potential harmful effects of the this compound formulation on the host plant.

Objective: To evaluate the phytotoxicity of the this compound formulation at various concentrations.

Materials:

  • This compound wettable powder formulation

  • Healthy, young host plants

  • Spray bottle or atomizer

  • Distilled water

  • Control (formulation without this compound)

Procedure:

  • Preparation of Test Solutions: Prepare the this compound WP formulation at the intended application rate (1X) and at a higher rate (e.g., 2X or 4X) to assess the margin of safety. Prepare a control solution.

  • Application: Spray the plants with the test solutions until runoff.

  • Observation: Observe the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

  • Data Recording: Record any observed symptoms, such as:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Leaf burn or spotting

    • Stunting of growth

    • Deformation of leaves or stems

Phytotoxicity Scoring: A visual scoring system can be used to quantify phytotoxicity, for example, on a scale of 0 to 5, where 0 indicates no damage and 5 indicates severe damage or plant death.

Mode of Action and Signaling Pathways

While the precise mode of action for this compound is not yet fully elucidated, many acaricides derived from microbial sources act as mitochondrial electron transport inhibitors (METIs).[6] This inhibition disrupts the production of ATP, leading to cellular energy depletion and eventual death of the mite.

Proposed Mode of Action Workflow

The following diagram illustrates the proposed mechanism of action for this compound on target mites.

Gualamycin_Mode_of_Action This compound This compound Application Contact Contact with Mite This compound->Contact Penetration Penetration of Cuticle Contact->Penetration Mitochondria Targeting Mitochondria Penetration->Mitochondria ETC_Inhibition Inhibition of Electron Transport Chain (ETC) Mitochondria->ETC_Inhibition ATP_Depletion ATP Production Disrupted ETC_Inhibition->ATP_Depletion Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction Mite_Death Mite Death Cellular_Dysfunction->Mite_Death

Figure 2: Proposed Mode of Action for this compound as a METI.

Stability and Environmental Fate

The stability of a this compound formulation is crucial for its shelf-life and efficacy. As a microbial-derived compound, this compound may be susceptible to degradation by environmental factors such as UV radiation and microbial activity in the soil.

Factors Influencing Stability
FactorPotential Impact on this compoundMitigation Strategy in Formulation
UV Radiation Photodegradation of the active ingredientInclusion of UV-protective agents (e.g., lignin, carbon black)
Temperature Accelerated degradation at high temperaturesStorage in cool, dry conditions; inclusion of stabilizing agents
pH Hydrolysis at acidic or alkaline pHBuffering agents in the formulation to maintain optimal pH
Microbial Degradation Breakdown by soil microorganismsEncapsulation or formulation with carriers that provide some protection

Conclusion

This compound holds significant promise as a bio-acaricide for integrated pest management programs. The development of a stable and effective formulation is a critical step in its successful commercialization. The protocols and information provided in these application notes offer a foundational framework for researchers and professionals engaged in the development and evaluation of this compound-based agricultural products. Further research is warranted to optimize formulation components, fully elucidate the mode of action, and conduct comprehensive field trials to establish its performance under diverse agricultural conditions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Gualamycin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Gualamycin from Streptomyces fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly lower this compound yields than expected. What are the common contributing factors?

Low yields of secondary metabolites like this compound in Streptomyces fermentation can be attributed to several factors. These can be broadly categorized into issues related to the microbial culture, the composition of the fermentation medium, and the physical fermentation parameters. Key areas to investigate include:

  • Culture Viability and Inoculum Quality: The health and quality of your starting culture are paramount. Issues such as poor spore germination, mycelial fragmentation, or contamination can severely impact productivity.

  • Medium Composition: The availability and concentration of essential nutrients are critical. Suboptimal levels of carbon, nitrogen, phosphate, and trace elements can be limiting factors for this compound biosynthesis.

  • Fermentation Conditions: Inadequate control over environmental parameters can induce stress on the culture and inhibit the production of secondary metabolites. Critical parameters to monitor include pH, temperature, dissolved oxygen, and agitation rate.

Q2: How can we ensure the quality and viability of our Streptomyces inoculum?

A robust and healthy inoculum is the foundation of a successful fermentation. Here are some key considerations:

  • Strain Integrity: Repeated subculturing can lead to strain degeneration and reduced productivity. It is advisable to work from a frozen stock culture.

  • Inoculum Age: The growth phase of the seed culture at the time of inoculation is crucial. For most Streptomyces species, the late logarithmic to early stationary phase is optimal for secondary metabolite production.

  • Inoculum Size: A standardized inoculum size, typically between 5-10% (v/v), should be used to ensure batch-to-batch consistency.

Q3: What are the best practices for optimizing the fermentation medium for improved this compound yield?

Medium optimization is a critical step for enhancing secondary metabolite production. A systematic approach, such as the one-factor-at-a-time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM), is recommended.[1][2][3] Key components to evaluate are:

  • Carbon Sources: Glucose, soluble starch, and glycerol are common carbon sources for Streptomyces. The optimal type and concentration can significantly impact this compound yield.

  • Nitrogen Sources: Soybean meal, yeast extract, and peptone provide essential amino acids and peptides. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize.

  • Phosphate Source: Phosphate is essential for primary metabolism and can influence the switch to secondary metabolism. K₂HPO₄ is a commonly used source.

  • Trace Elements: Ions such as Mg²⁺, Fe²⁺, and Zn²⁺ act as cofactors for many enzymes involved in the this compound biosynthetic pathway.

Q4: Our this compound yield is inconsistent across different fermentation batches. What could be the cause?

Inconsistent yields often point to a lack of control over one or more fermentation parameters. Here’s a checklist to troubleshoot this issue:

  • Inoculum Preparation: Ensure that your inoculum preparation is standardized as described in Q2.

  • Medium Preparation: Double-check the accuracy of all component weights and volumes during media preparation. Ensure all components are of high quality and not expired.

  • pH Control: The optimal pH for Streptomyces is typically near neutral (pH 6.5-7.5).[3] Monitor and control the pH of the fermentation broth throughout the process.

  • Dissolved Oxygen (DO): Inadequate oxygen supply can be a major limiting factor. Ensure proper aeration and agitation to maintain an optimal DO level.

  • Temperature: Maintain a constant and optimal temperature throughout the fermentation. For many Streomyces species, this is around 28-30°C.

Data Presentation: Optimizing Fermentation Parameters

The following tables present illustrative data from a hypothetical One-Factor-at-a-Time (OFAT) optimization study to improve this compound yield.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Dry Cell Weight (g/L)This compound Yield (mg/L)
Glucose8.2125.3
Soluble Starch7.5148.9
Glycerol6.9110.5
Maltose7.1132.7

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Dry Cell Weight (g/L)This compound Yield (mg/L)
Soybean Meal8.9165.4
Yeast Extract8.1152.8
Peptone7.6140.1
Casein7.9145.6

Table 3: Effect of Initial pH on this compound Yield

Initial pHDry Cell Weight (g/L)This compound Yield (mg/L)
5.56.898.2
6.07.5120.7
6.58.8155.3
7.09.1170.1
7.58.5162.5
8.07.9145.8

Experimental Protocols

General Protocol for Streptomyces Fermentation in Shake Flasks

This protocol provides a general framework for the cultivation of Streptomyces for this compound production.

1. Seed Culture Preparation: a. Prepare a seed medium (e.g., Tryptic Soy Broth or a custom formulation). b. Inoculate a loopful of Streptomyces spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of sterile seed medium. c. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days, or until the culture reaches the late logarithmic growth phase.

2. Production Fermentation: a. Prepare the production medium based on your optimization experiments. b. Transfer the seed culture (5-10% v/v) into 250 mL flasks, each containing 50 mL of the production medium. c. Incubate the production cultures at 28°C on a rotary shaker at 200 rpm for 7-10 days. d. Monitor the fermentation by aseptically withdrawing samples for pH measurement, biomass determination, and this compound quantification.

3. Biomass Determination (Dry Cell Weight): a. Centrifuge a known volume of the fermentation broth. b. Wash the cell pellet twice with distilled water. c. Dry the pellet at 60-80°C until a constant weight is achieved.

Protocol for this compound Extraction and Quantification by HPLC-MS

This protocol outlines a representative method for extracting and quantifying this compound from the fermentation broth.

1. Extraction: a. Centrifuge the fermentation broth to separate the mycelia from the supernatant. b. The this compound is typically found in the culture broth. c. Purify this compound from the filtrate using column chromatography.

2. HPLC-MS Analysis (Illustrative Example): a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Flow Rate: 0.8 mL/min. d. Injection Volume: 10 µL. e. Detection: Mass spectrometry (MS) in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound. f. Quantification: Generate a standard curve using purified this compound of known concentrations to quantify the yield in the fermentation samples.

Visualizations

This compound Biosynthesis and Regulation

The production of secondary metabolites like this compound in Streptomyces is a complex process regulated by a hierarchical network of genes.

Gualamycin_Biosynthesis_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Genes (e.g., afsR, absA1/A2) Nutrient_Limitation->Global_Regulators triggers Growth_Phase Stationary Phase Growth_Phase->Global_Regulators induces Pathway_Specific_Regulator This compound-Specific Regulatory Gene (SARP) Global_Regulators->Pathway_Specific_Regulator activates Biosynthetic_Genes This compound Biosynthetic Gene Cluster Pathway_Specific_Regulator->Biosynthetic_Genes activates transcription This compound This compound Biosynthetic_Genes->this compound synthesizes Precursor_Metabolites Primary Metabolism Precursors Precursor_Metabolites->Biosynthetic_Genes provides building blocks

Regulatory cascade for this compound biosynthesis.
Experimental Workflow for this compound Yield Improvement

A systematic workflow is essential for effectively optimizing this compound production.

Yield_Improvement_Workflow Strain_Selection Strain Selection & Culture Maintenance Media_Optimization Media Optimization (OFAT / RSM) Strain_Selection->Media_Optimization Parameter_Optimization Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Parameter_Optimization Scale_Up Scale-Up Fermentation Parameter_Optimization->Scale_Up Extraction_Purification Extraction & Purification Scale_Up->Extraction_Purification Analysis Yield Quantification (HPLC-MS) Extraction_Purification->Analysis

Workflow for optimizing this compound production.
Logical Relationship of Troubleshooting Low Yield

A logical approach to troubleshooting can help pinpoint the root cause of low this compound yields.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Culture 1. Verify Culture Purity & Inoculum Quality Low_Yield->Check_Culture Check_Media 2. Review Media Composition & Preparation Low_Yield->Check_Media Check_Parameters 3. Monitor Fermentation Parameters Low_Yield->Check_Parameters Contamination Contamination or Strain Degeneration Check_Culture->Contamination Nutrient_Limitation Nutrient Limitation or Imbalance Check_Media->Nutrient_Limitation Suboptimal_Conditions Suboptimal pH, Temp, or Aeration Check_Parameters->Suboptimal_Conditions

Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Gualamycin Experimental Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gualamycin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, with a primary focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general structural features?

This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1][2] Structurally, it is a disaccharide linked to a pyrrolidine derivative.[1] This composition, featuring both polar sugar moieties and a nitrogen-containing heterocyclic ring, influences its solubility properties.

Q2: I'm having trouble dissolving this compound. What are the first steps I should take?

Difficulty in dissolving a novel compound like this compound is a common challenge. The initial approach should be a systematic exploration of solvents with varying polarities. Based on its glycoside and pyrrolidine components, a range of solvents from polar to moderately polar should be tested. It is recommended to start with small quantities of the compound and solvent to establish a suitable solvent system before proceeding with larger-scale experiments.

Q3: Are there any known signaling pathways affected by this compound?

Currently, the specific mechanism of action and the signaling pathways modulated by this compound are not well-documented in publicly available literature. For novel compounds, researchers often need to perform initial screening assays to determine potential biological targets and pathways.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Issue: this compound is not dissolving in my primary solvent.

  • Solution 1: Systematic Solvent Screening. The principle of "like dissolves like" is a good starting point.[1] Given this compound's structure, a range of solvents should be tested. The following table provides a general guide for selecting initial solvents.

  • Solution 2: Altering Physical Conditions.

    • Sonication: Use of a sonicator can help break down aggregates and increase the surface area of the compound exposed to the solvent.

    • Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation, especially for complex natural products. It is crucial to assess the thermal stability of this compound beforehand.

    • Vortexing: Vigorous mixing can aid in the dissolution of stubborn compounds.

  • Solution 3: pH Adjustment. The pyrrolidine moiety in this compound contains a nitrogen atom, which can be protonated. Adjusting the pH of the solution with a dilute acid may increase its solubility in aqueous buffers.[3] Conversely, for other compounds, adjusting to a basic pH might be effective.

  • Solution 4: Co-solvents. If this compound is poorly soluble in an aqueous buffer required for your experiment, consider using a co-solvent. A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can be added to the aqueous solution to increase the solubility of the compound. It is important to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability).

Quantitative Data Summary: Recommended Solvents for Initial Solubility Testing
Solvent CategoryExamplesRationale
Polar Protic Water, EthanolThe glycosidic (sugar) part of this compound is polar and likely to interact favorably with protic solvents capable of hydrogen bonding. Glycosides are often water-soluble.[4]
Polar Aprotic DMSO, DMF, AcetonitrileThese solvents can dissolve a wide range of polar and non-polar compounds and are common choices for stock solutions of experimental drugs.
Acidified Aqueous Dilute HCl (aq)The pyrrolidine ring contains a basic nitrogen atom. In an acidic solution, this nitrogen can be protonated, forming a more soluble salt. Pyrrolizidine alkaloids are known to dissolve when neutralized with acid.[3]

Experimental Protocols

Protocol 1: General Method for Determining this compound Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.[1]

Materials:

  • This compound

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm that excess solid this compound remains.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.

  • The solubility is reported as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).

Visualizations

Signaling Pathway and Workflow Diagrams

Gualamycin_Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Putative Receptor This compound->Receptor Kinase1 Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase1 Kinase2 Downstream Effector Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Altered Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Acaricidal Effect) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

Solubility_Troubleshooting_Workflow Start Start: This compound Solubility Issue SolventScreen Systematic Solvent Screen (Polar to Non-polar) Start->SolventScreen IsSoluble1 Is it soluble? SolventScreen->IsSoluble1 PhysicalMethods Apply Physical Methods: - Sonication - Gentle Heating - Vortexing IsSoluble1->PhysicalMethods No End_Success Proceed with Experiment IsSoluble1->End_Success Yes IsSoluble2 Is it soluble? PhysicalMethods->IsSoluble2 pHAdjustment Adjust pH (Acidic/Basic) IsSoluble2->pHAdjustment No IsSoluble2->End_Success Yes IsSoluble3 Is it soluble? pHAdjustment->IsSoluble3 CoSolvent Use Co-solvent (e.g., DMSO, Ethanol) IsSoluble3->CoSolvent No IsSoluble3->End_Success Yes IsSoluble4 Is it soluble? CoSolvent->IsSoluble4 IsSoluble4->End_Success Yes End_Consult Consult Literature for Advanced Solubilization Techniques IsSoluble4->End_Consult No

Caption: Workflow for troubleshooting this compound solubility.

References

Technical Support Center: Gualamycin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction and purification of gualamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a novel acaricide, a substance that kills ticks and mites, produced by the fermentation of Streptomyces sp. NK11687.[1][2] Structurally, it is a disaccharide, which makes it a highly polar and water-soluble molecule.[1] These properties are critical to consider when developing extraction and purification protocols.

Q2: Which solvents are most effective for the initial extraction of this compound from the fermentation broth?

A2: Due to its polar nature, this compound is best extracted from the fermentation filtrate using polar organic solvents that are immiscible with water. n-Butanol is a commonly used solvent for this purpose. Solvent extraction efficiency can be influenced by the pH of the fermentation broth, which should be optimized to ensure this compound is in a neutral state to facilitate its transfer to the organic phase.

Q3: What are the most suitable chromatography techniques for this compound purification?

A3: A multi-step chromatography approach is typically required to achieve high purity.

  • Ion-Exchange Chromatography (IEX): Given that this compound contains an amino group, cation-exchange chromatography can be a very effective initial capture step.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like this compound and can provide a different selectivity compared to IEX.

  • Size-Exclusion Chromatography (SEC): SEC can be used as a final polishing step to remove any remaining impurities of different molecular weights.

Q4: I am observing low recovery of this compound after solvent extraction. What could be the cause?

A4: Low recovery during solvent extraction can be due to several factors:

  • Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning this compound into the organic solvent.

  • Emulsion Formation: Emulsions can form at the solvent-aqueous interface, trapping the compound.

  • Insufficient Solvent Volume or Extractions: The volume of the organic solvent or the number of extraction cycles may be insufficient to fully recover the this compound.

Q5: My this compound peak is tailing during HPLC analysis. How can I improve the peak shape?

A5: Peak tailing in HPLC is a common issue, especially for polar and basic compounds like this compound.

  • Secondary Interactions: The amino group in this compound can interact with residual silanols on the silica-based column. Using a column with end-capping or a lower pH mobile phase can mitigate this.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Mismatched Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Possible Cause Recommended Solution
Incomplete cell lysis during fermentationOptimize fermentation conditions to ensure maximum release of this compound.
Suboptimal pH for solvent extractionPerform a pH optimization study to find the ideal pH for partitioning into the organic solvent.
Emulsion formation during liquid-liquid extractionAdd a small amount of salt to the aqueous phase or use a centrifuge to break the emulsion.
Insufficient mixing during extractionEnsure vigorous mixing during solvent extraction to maximize the interfacial area for mass transfer.
Issue 2: Poor Resolution in Column Chromatography
Possible Cause Recommended Solution
Inappropriate column chemistryFor ion-exchange, ensure the resin has the correct charge and capacity. For HILIC, select a column with appropriate hydrophilicity.
Non-optimal mobile phase compositionSystematically vary the mobile phase composition (e.g., salt concentration, organic solvent percentage) to improve separation.
Column overloadingReduce the amount of crude extract loaded onto the column.
Flow rate is too highDecrease the flow rate to allow for better equilibration and separation.
Issue 3: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Insufficient number of purification stepsAdd an orthogonal purification step (e.g., HILIC after IEX) to remove co-eluting impurities.
Cross-contamination from equipmentThoroughly clean all glassware and chromatography equipment between purification steps.
Degradation of this compoundAssess the stability of this compound at different pH values and temperatures to prevent degradation during the purification process.

Experimental Protocols

This compound Extraction from Fermentation Broth
  • Harvesting: Centrifuge the Streptomyces sp. NK11687 fermentation broth at 8,000 x g for 20 minutes to pellet the cells.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.

  • pH Adjustment: Adjust the pH of the clarified broth to 8.0 with 1M NaOH.

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted broth to a separation funnel.

    • Add an equal volume of n-butanol.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh n-butanol.

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.

Table 1: Hypothetical Extraction Efficiency of this compound

Extraction Step Solvent pH Volume Ratio (Aqueous:Organic) Extraction Cycles Estimated Recovery
Liquid-Liquidn-Butanol8.01:13~85%
Liquid-LiquidEthyl Acetate8.01:13~70%
This compound Purification by Column Chromatography
  • Cation-Exchange Chromatography (Capture Step):

    • Column: Strong cation-exchange resin (e.g., SP Sepharose).

    • Equilibration: Equilibrate the column with 5 column volumes (CV) of 20 mM sodium phosphate buffer, pH 7.0.

    • Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.

    • Wash: Wash the column with 10 CV of equilibration buffer to remove unbound impurities.

    • Elution: Elute this compound with a linear gradient of 0-1 M NaCl in the equilibration buffer over 20 CV.

    • Fraction Collection: Collect fractions and analyze by HPLC to identify those containing this compound.

  • Hydrophilic Interaction Liquid Chromatography (Polishing Step):

    • Column: HILIC column (e.g., silica-based with amide functional groups).

    • Mobile Phase A: 95% acetonitrile, 5% water, 10 mM ammonium formate.

    • Mobile Phase B: 50% acetonitrile, 50% water, 10 mM ammonium formate.

    • Elution: Pool and concentrate the this compound-containing fractions from the IEX step. Reconstitute in Mobile Phase A. Inject onto the HILIC column and elute with a gradient from 100% A to 100% B over 30 minutes.

    • Final Product: Collect the main peak, concentrate, and desalt to obtain pure this compound.

Table 2: Hypothetical Purification Table for this compound

Purification Step Total Protein (mg) This compound Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Extract1500300021001
Cation-Exchange1002400248012
HILIC1018001806090

Visualizations

Experimental Workflow for this compound Extraction and Purification

Gualamycin_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces sp. Culture Centrifugation Centrifugation Fermentation->Centrifugation Filtration Filtration Centrifugation->Filtration SolventExtraction Liquid-Liquid Extraction (n-Butanol) Filtration->SolventExtraction Concentration Concentration SolventExtraction->Concentration CrudeExtract Crude this compound Concentration->CrudeExtract IEX Cation-Exchange Chromatography CrudeExtract->IEX HILIC HILIC IEX->HILIC Purethis compound Pure this compound HILIC->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway for this compound's Acaricidal Action

Many acaricides exert their effects by acting as neurotoxins.[3][4][5] A plausible mechanism for this compound could be the disruption of neurotransmitter signaling in mites. The following diagram illustrates a hypothetical pathway where this compound acts as an antagonist to a key neurotransmitter receptor.

Gualamycin_Signaling cluster_synapse Mite Neuromuscular Synapse Presynaptic Presynaptic Neuron Neurotransmitter Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Muscle Cell Receptor Receptor Neurotransmitter->Receptor Binds Signal Signal Transduction Receptor->Signal This compound This compound This compound->Receptor Blocks Paralysis Paralysis & Death Response Muscle Contraction Signal->Response

Caption: Hypothetical Neurotoxic Action of this compound.

References

Gualamycin Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Gualamycin. The information is based on the known structure of this compound and established principles in complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex natural product, presents several key challenges inherent to its structure. These include the stereocontrolled synthesis of the heavily substituted pyrrolidine and butanoic acid fragments, the diastereoselective formation of the glycosidic bond to assemble the disaccharide moiety, and the final chemoselective coupling of the major fragments. The presence of numerous stereocenters and sensitive functional groups requires careful selection of protecting groups and reaction conditions throughout the synthesis.

Q2: I am encountering low yields during the glycosylation step to form the disaccharide. What are the likely causes?

Low yields in glycosylation reactions are a common issue in the synthesis of complex molecules. Potential causes include steric hindrance from bulky protecting groups on the glycosyl donor or acceptor, the use of a suboptimal activating agent for the glycosyl donor, or decomposition of the starting materials or product under the reaction conditions. It is also possible that the formation of an undesired orthoester intermediate is sequestering the material.

Q3: How can I improve the stereoselectivity of the glycosidic bond formation?

Achieving high stereoselectivity (α vs. β anomer) in glycosylation is critical. The outcome is influenced by several factors, including the nature of the protecting group at the C2-position of the glycosyl donor (participating vs. non-participating), the choice of solvent, and the reaction temperature. For instance, a participating group at C2 (e.g., an acetyl group) often favors the formation of the 1,2-trans glycosidic bond via a neighboring group participation mechanism. Screening different glycosyl donors, promoters, and solvents is often necessary to optimize selectivity.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Reduction of a Key Carbonyl Intermediate

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers.

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes:

  • The reducing agent used does not provide sufficient facial selectivity.

  • The substrate exists in multiple conformations, leading to different attack trajectories of the hydride.

  • Reaction temperature is too high, reducing the selectivity.

Troubleshooting Steps:

  • Screen a panel of reducing agents: Different reducing agents have varying steric demands and can provide different levels of stereoselectivity.

  • Lower the reaction temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance selectivity.

  • Consider a substrate-controlled reduction: If the substrate has a nearby chiral center, it may be possible to use a chelating reducing agent to achieve higher diastereoselectivity.

Problem 2: Protecting Group Instability or Difficult Removal

Symptoms:

  • Loss of a protecting group during a reaction sequence, leading to side products.

  • Inability to remove a protecting group at the end of the synthesis without degrading the molecule.

Possible Causes:

  • The protecting group is not robust enough for the reaction conditions.

  • The deprotection conditions are too harsh for the sensitive functional groups present in this compound.

Troubleshooting Steps:

  • Orthogonal Protecting Group Strategy: Plan the synthesis with a set of protecting groups that can be removed under different, specific conditions (e.g., acid-labile, base-labile, and hydrogenation-labile groups).

  • Milder Deprotection Conditions: Explore alternative, milder reagents or conditions for removing the protecting group. For example, if a strong acid is causing degradation, consider using a weaker acid or an enzymatic cleavage method.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment to optimize the stereoselective reduction of a ketone precursor to the pyrrolidine core of this compound.

Reducing AgentTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
NaBH4252:195
NaBH4-784:190
L-Selectride®-7815:185
K-Selectride®-78>20:182

Experimental Protocols

Protocol 1: Stereoselective Glycosylation

This protocol describes a general procedure for the glycosylation to form the disaccharide fragment of this compound, which can be optimized as needed.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. All solvents should be freshly distilled from an appropriate drying agent.

  • Reaction Setup: To a solution of the glycosyl acceptor (1.0 equiv) and the glycosyl donor (1.5 equiv) in anhydrous dichloromethane (0.1 M) at -40 °C under a nitrogen atmosphere, add freshly activated molecular sieves (4 Å).

  • Initiation: After stirring for 30 minutes, add the promoter (e.g., TMSOTf, 0.2 equiv) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding triethylamine.

  • Workup: Dilute the mixture with dichloromethane and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Gualamycin_Retrosynthesis This compound This compound Fragments Key Fragments This compound->Fragments Disconnection Disaccharide Disaccharide Moiety Fragments->Disaccharide Pyrrolidine Pyrrolidine-Butanoic Acid Moiety Fragments->Pyrrolidine Monosaccharide1 Amino-gulose Precursor Disaccharide->Monosaccharide1 Glycosidic Bond Monosaccharide2 Galactose Precursor Disaccharide->Monosaccharide2 PyrrolidineCore Pyrrolidine Core Pyrrolidine->PyrrolidineCore ButanoicAcidSidechain Butanoic Acid Sidechain Pyrrolidine->ButanoicAcidSidechain

Caption: Retrosynthetic analysis of this compound.

Glycosylation_Troubleshooting Start Low Yield/Selectivity in Glycosylation CheckDonor Verify Glycosyl Donor Purity & Reactivity Start->CheckDonor CheckAcceptor Assess Glycosyl Acceptor Steric Hindrance Start->CheckAcceptor ScreenPromoters Screen Different Promoters (e.g., NIS/TfOH) CheckDonor->ScreenPromoters ChangeProtectingGroups Change Protecting Groups (Participating vs. Non-participating) CheckAcceptor->ChangeProtectingGroups VarySolvent Vary Solvent (e.g., CH2Cl2, Et2O, MeCN) ScreenPromoters->VarySolvent OptimizeTemp Optimize Temperature and Reaction Time VarySolvent->OptimizeTemp ChangeProtectingGroups->OptimizeTemp Success Improved Yield/ Selectivity OptimizeTemp->Success

Caption: Workflow for troubleshooting glycosylation reactions.

Glycosylation_Factors Outcome Glycosylation Outcome Donor Glycosyl Donor Donor->Outcome Acceptor Glycosyl Acceptor Acceptor->Outcome Promoter Promoter Promoter->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome ProtectingGroups Protecting Groups (C2-position) ProtectingGroups->Outcome

Caption: Factors influencing glycosylation efficiency.

Optimizing Gualamycin dosage for effective mite control

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gualamycin

Disclaimer: Publicly available information on this compound for mite control is limited, primarily stemming from initial discovery research published in 1995. This guide summarizes the available data. For detailed experimental protocols and advanced troubleshooting, further independent research and development would be necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel acaricide, a substance used to control mites. It was originally isolated from the culture broth of Streptomyces sp. NK11687.[1][2] Its primary application is as a pesticide for controlling mite populations.

Q2: What is the reported efficacy of this compound against mites?

Early research demonstrated that this compound exhibits 100% acaricidal activity at a concentration of 250 μg/ml.[1][2] This efficacy was observed against both dicofol-sensitive and dicofol-resistant mite strains, suggesting a different mode of action than dicofol.[1][2][3]

Q3: Is there a recommended dosage for different mite species or infestation levels?

Currently, there is no publicly available data on optimized dosages of this compound for specific mite species, infestation levels, or environmental conditions. The only documented effective concentration is 250 μg/ml from the initial study.[1][2][4][5] Further dose-response studies would be required to determine optimal application rates.

Q4: What is the mechanism of action of this compound?

The specific biochemical mechanism of action for this compound in mites has not been detailed in the available literature. The fact that it is effective against mites resistant to dicofol, which targets glutamate-gated chloride channels, suggests a different molecular target.[1][2][3]

Q5: Are there established experimental protocols for working with this compound?

Detailed experimental protocols for this compound application, formulation, and safety are not extensively documented in public sources. The original discovery involved purification from a culture broth via column chromatography.[1][2] Researchers would need to develop specific protocols based on their experimental goals and standard acaricide testing methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

ParameterValueSource
Effective Concentration 250 μg/ml[1][2][4][5]
Acaricidal Activity 100%[1][2]
Affected Mite Types Dicofol-sensitive and Dicofol-resistant mites[1][2][3]

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and initial efficacy testing of a novel acaricide like this compound, based on the description of its isolation.

Gualamycin_Discovery_Workflow cluster_discovery Discovery Phase cluster_screening Efficacy Screening Phase cluster_results Results A 1. Culture of Streptomyces sp. NK11687 B 2. Isolation of Culture Broth A->B Fermentation C 3. Purification via Column Chromatography B->C Extraction D 4. Preparation of this compound Solution (250 μg/ml) C->D Yields Purified this compound E 5. Application to Mite Populations (Dicofol-Sensitive & Resistant) D->E Treatment F 6. Assessment of Acaricidal Activity E->F Observation G 100% Mite Mortality F->G Data Analysis

Caption: Generalized workflow for the discovery and preliminary screening of this compound.

Note: This technical support guide is based on limited historical data. For current research and development, it is crucial to conduct thorough literature reviews for any new findings and to perform independent experimental validation.

References

Minimizing Gualamycin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Gualamycin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a novel acaricide with a complex structure, featuring glycosidic bonds, a pyrrolidine ring, and multiple hydroxyl and amino groups.[1] This complexity makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation, which can impact its biological activity and lead to inconsistent experimental results.

Q2: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C in a light-protected, airtight container with a desiccant. These conditions minimize the risk of hydrolysis from atmospheric moisture and degradation from light and temperature fluctuations.

Q3: What solvents are recommended for preparing this compound stock solutions?

Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous buffers, it is crucial to use freshly prepared, deoxygenated buffers and to adjust the pH to a neutral range (pH 6.5-7.5) to minimize hydrolysis of the glycosidic linkages.

Q4: How can I detect this compound degradation?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicative of degradation. A noticeable change in the color or clarity of a this compound solution can also suggest degradation.

Q5: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on storage conditions. When stored as a solid at -20°C, protected from light and moisture, it is expected to be stable for at least one year. Stock solutions in anhydrous DMSO, stored under the same conditions, should be used within three to six months. Aqueous solutions are significantly less stable and should be prepared fresh for each experiment.

Troubleshooting Guide

Issue 1: I observe a significant loss of this compound potency in my biological assays.

Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage.
Hydrolysis in aqueous buffer 1. Ensure the pH of your experimental buffer is between 6.5 and 7.5. Glycosidic bonds are susceptible to acid-catalyzed hydrolysis. 2. Prepare aqueous solutions of this compound immediately before use. 3. Consider performing a time-course experiment to determine the stability of this compound in your specific assay buffer.
Oxidation 1. Use deoxygenated buffers for your experiments. 2. Avoid introducing metal ions, which can catalyze oxidation. 3. If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid, to your buffer system, after confirming it does not interfere with your assay.

Issue 2: My this compound solution has changed color.

Possible Cause Troubleshooting Steps
Oxidative degradation 1. Discard the discolored solution. 2. Prepare a fresh solution using deoxygenated solvents. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if possible.
Photodegradation 1. Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.

Issue 3: I see multiple peaks in my HPLC/LC-MS analysis of a this compound sample.

Possible Cause Troubleshooting Steps
Hydrolytic degradation 1. Analyze the sample by LC-MS to identify the masses of the additional peaks. Hydrolysis of the glycosidic bonds would result in predictable fragment masses. 2. Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks in your sample.
Solvent impurities or contamination 1. Run a blank injection of the solvent to check for impurities. 2. Ensure all glassware is thoroughly cleaned and free of contaminants.

Data on this compound Stability

The following tables present illustrative data on the stability of this compound under various stress conditions. This data is intended to demonstrate the expected trends in this compound degradation.

Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 24 hours

Temperature% this compound Remaining
4°C98.2%
25°C (Room Temp)85.1%
37°C62.5%

Table 2: Effect of pH on this compound Stability at 25°C over 24 hours

pH% this compound Remaining
4.055.3%
7.485.1%
9.078.9%

Table 3: Effect of Light and Oxidizing Agent on this compound Stability at 25°C over 24 hours

Condition% this compound Remaining
Protected from light85.1%
Exposed to ambient light71.4%
0.1% H₂O₂ (in dark)45.8%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, amber vials.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7][8]

  • Materials:

    • This compound stock solution (1 mg/mL in acetonitrile or DMSO)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC or LC-MS system with a suitable C18 column

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 6, and 24 hours.

    • Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C, protected from light, for 24 and 48 hours.

    • Photodegradation: Expose a clear vial of this compound stock solution to direct laboratory light for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analysis: Analyze all samples and a non-degraded control by HPLC or LC-MS. Compare the chromatograms to identify degradation products and calculate the percentage of this compound remaining.

Visualizations

Gualamycin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Deg_Product_A Degradation Product A (Aglycone) Hydrolysis->Deg_Product_A Deg_Product_B Degradation Product B (Oxidized Pyrrolidine) Oxidation->Deg_Product_B Deg_Product_C Degradation Product C (Photodegraded Isomer) Photodegradation->Deg_Product_C

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Heat Thermal Stress Prep_Stock->Heat Light Photostability Prep_Stock->Light HPLC HPLC / LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Stock Is stock solution older than 3 months? Start->Check_Stock Check_Buffer Is aqueous buffer pH outside 6.5-7.5? Check_Stock->Check_Buffer No Action_Fresh_Stock Prepare fresh stock solution. Check_Stock->Action_Fresh_Stock Yes Check_Light Was this compound exposed to light? Check_Buffer->Check_Light No Action_Adjust_pH Adjust buffer pH and prepare fresh dilutions. Check_Buffer->Action_Adjust_pH Yes Action_Protect_Light Protect from light at all stages. Check_Light->Action_Protect_Light Yes Action_HPLC Analyze by HPLC to confirm degradation. Check_Light->Action_HPLC No

Caption: Troubleshooting logic for this compound degradation.

References

Gualamycin Production Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Gualamycin. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial critical parameters to consider when moving this compound production from shake flasks to a laboratory-scale bioreactor?

When transitioning from shake flasks to a bioreactor, it is crucial to establish and monitor key parameters to ensure a comparable or improved production environment. The primary considerations include:

  • Aeration and Agitation: Unlike the passive aeration in shake flasks, bioreactors use active sparging and agitation. It is essential to determine the optimal dissolved oxygen (DO) levels and agitation rates that provide sufficient oxygen for the growth of Streptomyces sp. NK11687 and this compound biosynthesis without causing excessive shear stress.

  • pH Control: Bioreactors allow for active pH monitoring and control. The optimal pH range for this compound production should be determined and maintained throughout the fermentation process.

  • Nutrient Feeding Strategy: A fed-batch strategy is often employed in bioreactors to maintain optimal nutrient concentrations, avoiding both substrate limitation and inhibition.

  • Inoculum Quality: The age, density, and morphological state of the inoculum are critical for a successful and reproducible fermentation.

Q2: My this compound yield has significantly decreased after scaling up to a larger fermenter. What are the potential causes?

A drop in yield is a common challenge during scale-up.[1][2] Several factors could be responsible:

  • Poor Mass Transfer: In larger vessels, inefficient mixing can lead to gradients of nutrients, pH, and dissolved oxygen, creating suboptimal conditions in parts of the bioreactor.[3]

  • Shear Stress: Increased agitation speeds in larger bioreactors can cause cellular damage to the filamentous Streptomyces, impacting their growth and productivity.

  • Inadequate Aeration: The oxygen transfer rate (OTR) might be insufficient in the larger vessel to meet the metabolic demands of the increased biomass.

  • Nutrient Limitation: The nutrient feeding strategy may not have been scaled appropriately, leading to the depletion of essential precursors for this compound biosynthesis.

  • Contamination: Larger and longer fermentation runs are more susceptible to contamination by other microorganisms.[1]

Q3: How can I optimize the nutrient medium for enhanced this compound production at a larger scale?

Optimizing the nutrient medium is a critical step for improving productivity. A systematic approach is recommended:

  • Identify Key Precursors: Based on the structure of this compound (a disaccharide and a pyrrolidine moiety), ensure that the medium is rich in the necessary carbohydrate and amino acid precursors.[4]

  • Carbon and Nitrogen Source Optimization: Experiment with different sources and concentrations of carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone) to find the optimal ratio for this compound production.

  • Trace Element Analysis: Trace metals are often crucial cofactors for enzymes involved in secondary metabolite biosynthesis. Analyze the trace element requirements of Streptomyces sp. NK11687.

  • Phosphate Control: High phosphate concentrations can sometimes inhibit secondary metabolite production in Streptomyces. Investigate the effect of different phosphate levels on this compound yield.

Troubleshooting Guides

Issue 1: Low this compound Titer in Bioreactor

If you are experiencing a lower than expected this compound titer in your bioreactor, follow this troubleshooting workflow:

Low_Titer_Troubleshooting start Start: Low this compound Titer check_inoculum Verify Inoculum Quality (Viability, Density, Morphology) start->check_inoculum check_parameters Review Bioreactor Parameters (DO, pH, Temp, Agitation) check_inoculum->check_parameters OK optimize_inoculum Optimize Inoculum Development Protocol check_inoculum->optimize_inoculum Issue Found check_nutrients Analyze Nutrient Levels (Carbon, Nitrogen, Precursors) check_parameters->check_nutrients OK optimize_parameters Adjust Bioreactor Setpoints and Control check_parameters->optimize_parameters Issue Found check_contamination Microscopy and Plating for Contamination check_nutrients->check_contamination OK optimize_feed Modify Nutrient Feed Strategy check_nutrients->optimize_feed Issue Found sterilize Review and Improve Sterilization Procedures check_contamination->sterilize Contamination Detected end End: Improved Titer check_contamination->end No Issues Found/ Resolved optimize_inoculum->end optimize_parameters->end optimize_feed->end sterilize->end

Caption: Troubleshooting workflow for low this compound titer.

Issue 2: High Variability Between Batches

Inconsistent this compound production between batches can be a significant hurdle. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Inoculum Analyze inoculum from different batches for cell density, viability, and morphology.Standardize the inoculum preparation protocol, including culture age and transfer volume.
Raw Material Variability Test different lots of media components.Source high-quality, consistent raw materials from a reliable supplier.[5]
Inaccurate Sensor Calibration Verify the calibration of pH, DO, and temperature probes before each run.Implement a regular sensor calibration and maintenance schedule.
Fluctuations in Nutrient Feed Check the accuracy and consistency of feed pumps.Calibrate feed pumps before each fermentation run.

Experimental Protocols

Protocol 1: Inoculum Development for Bioreactor Culture
  • Step 1: Aseptic Transfer. Aseptically transfer a cryopreserved vial of Streptomyces sp. NK11687 to a 250 mL baffled shake flask containing 50 mL of seed medium.

  • Step 2: First Stage Culture. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until the culture reaches the late exponential growth phase.

  • Step 3: Second Stage Culture (if necessary). For larger bioreactors, a second seed stage may be required. Transfer the first-stage culture (typically 5-10% v/v) to a larger shake flask or a seed fermenter and incubate under the same conditions.

  • Step 4: Inoculation. Transfer the final seed culture to the production bioreactor at a predetermined optimal cell density and morphological state.

Protocol 2: Fed-Batch Fermentation in a 5L Bioreactor
  • Sterilization: Autoclave the bioreactor with the initial batch medium.

  • Inoculation: Aseptically inoculate the bioreactor with the prepared seed culture.

  • Initial Batch Phase: Run the fermentation in batch mode for the first 24-48 hours, allowing the biomass to grow.

  • Fed-Batch Phase: Once a key limiting nutrient (e.g., the primary carbon source) drops to a predetermined level, initiate the nutrient feed.

  • Process Monitoring: Continuously monitor and control pH, dissolved oxygen, and temperature. Take regular samples to measure biomass, substrate consumption, and this compound concentration.

  • Harvest: Stop the fermentation when the this compound production rate declines significantly.

Data Presentation

Table 1: Comparison of this compound Production at Different Scales (Hypothetical Data)
Parameter Shake Flask (50 mL) 2L Bioreactor 20L Bioreactor
Maximum Biomass (g/L) 15.225.824.5
This compound Titer (mg/L) 250480450
Productivity (mg/L/h) 2.13.33.1
Yield on Substrate (g/g) 0.080.120.11

Visualizations

Generalized this compound Production Scale-Up Workflow

Gualamycin_Scale_Up lab_scale Lab Scale (Shake Flasks) bench_scale Bench-Top Bioreactor (1-10L) lab_scale->bench_scale Initial Scale-Up pilot_scale Pilot Scale Bioreactor (50-500L) bench_scale->pilot_scale Further Scale-Up process_dev Process Parameter Optimization bench_scale->process_dev Data for Optimization purification_dev Downstream Process Development bench_scale->purification_dev validation Process Validation and Consistency pilot_scale->validation process_dev->bench_scale Refined Parameters

Caption: A generalized workflow for scaling up this compound production.

Hypothetical this compound Biosynthesis Pathway

Gualamycin_Biosynthesis glucose Glucose disaccharide_path Disaccharide Biosynthesis glucose->disaccharide_path amino_acid Amino Acid (e.g., Proline) pyrrolidine_path Pyrrolidine Moiety Biosynthesis amino_acid->pyrrolidine_path disaccharide Activated Disaccharide disaccharide_path->disaccharide pyrrolidine Pyrrolidine Derivative pyrrolidine_path->pyrrolidine assembly Glycosyltransferase Assembly disaccharide->assembly pyrrolidine->assembly This compound This compound assembly->this compound

Caption: A simplified, hypothetical biosynthesis pathway for this compound.

References

Addressing batch-to-batch variability of Gualamycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in Gualamycin production.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound yield between different fermentation batches. What are the most common causes for this?

A1: Batch-to-batch variability in this compound production can stem from several factors. The most common causes include:

  • Inoculum Quality: Variations in the age, size, and metabolic activity of the Streptomyces sp. NK11687 inoculum can lead to inconsistent fermentation performance.

  • Raw Material Inconsistency: The purity and composition of raw materials, such as carbon and nitrogen sources in the culture medium, can differ between batches.[1]

  • Process Parameter Deviations: Minor fluctuations in critical process parameters like pH, temperature, dissolved oxygen, and agitation rate can significantly impact this compound biosynthesis.

  • Operator Variability: Differences in how operators handle procedures, such as the timing of additions and sampling, can introduce variability.[2]

  • Sensor Calibration: Inaccurately calibrated sensors for monitoring fermentation conditions can lead to misleading data and improper process control.[2]

Q2: How can we improve the consistency of our inoculum for this compound production?

A2: To ensure a consistent inoculum, we recommend implementing a standardized cell banking and propagation protocol. This includes:

  • Master and Working Cell Banks: Create a two-tiered cell banking system to prevent genetic drift from excessive subculturing.

  • Standardized Inoculum Growth Conditions: Use a dedicated seed medium and control the incubation time, temperature, and agitation to produce a consistent cell density and metabolic state.

  • Inoculum Quality Control: Before inoculating the production fermenter, assess the inoculum for cell viability, density, and morphology.

Q3: What are the critical process parameters to monitor closely during this compound fermentation?

A3: For consistent this compound production, it is crucial to tightly control the following parameters:

  • pH: The optimal pH range for this compound production should be maintained. Deviations can affect enzyme activity and nutrient uptake.

  • Temperature: Temperature affects the growth rate of Streptomyces sp. NK11687 and the stability of this compound.[3]

  • Dissolved Oxygen (DO): Aeration is critical for the aerobic fermentation process. Inadequate DO can limit cell growth and product formation.

  • Nutrient Levels: Monitoring and controlling the concentration of key nutrients, especially the carbon and nitrogen sources, is essential. Fed-batch strategies can help maintain optimal nutrient levels.[1]

Q4: Can fed-batch cultivation help in reducing batch-to-batch variability?

A4: Yes, a fed-batch strategy can significantly improve the consistency of this compound production.[1] By feeding nutrients at a controlled rate, you can prevent substrate inhibition and catabolite repression, maintain optimal growth conditions, and extend the production phase.[1] This leads to more reproducible fermentation performance and higher product titers.

Troubleshooting Guide

Issue 1: Low this compound Titer

If you are experiencing consistently low yields of this compound, consider the following troubleshooting steps:

  • Verify Inoculum Health: Ensure the inoculum has high viability and is in the correct metabolic phase.

  • Check Medium Composition: Analyze the raw materials for consistency. Consider testing different suppliers or batches of critical medium components.

  • Optimize Fermentation Parameters: Review the setpoints and control of pH, temperature, and dissolved oxygen. Small-scale experiments can help re-optimize these parameters.

  • Investigate Nutrient Limitation: Analyze the time-course data for nutrient depletion. A nutrient feeding strategy might be required.

Issue 2: Inconsistent Product Quality

Variations in the purity or degradation of this compound can be addressed by:

  • Monitoring Impurity Profile: Use analytical techniques like HPLC-MS to track the impurity profile of each batch.

  • Controlling Shear Stress: High agitation rates can cause cell damage and release of intracellular components that may interfere with purification.

  • Optimizing Harvest Time: Harvesting the fermentation broth too early or too late can impact the product quality.

  • Evaluating Downstream Processing: Inconsistencies in the extraction and purification steps can also contribute to variability in the final product.

Data Presentation

Table 1: Effect of pH on this compound Yield

pH SetpointAverage this compound Titer (mg/L)Standard Deviation
6.518025
7.025015
7.522020

Table 2: Impact of Precursor Feeding on this compound Titer

Feeding StrategyPrecursor Concentration (g/L)Average this compound Titer (mg/L)Standard Deviation
No Feeding015030
Bolus Feed1021045
Continuous Feed1 g/L/day28010

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase to a concentration within the standard curve range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound.

    • Calculate the concentration of this compound in the samples based on the peak area.

Protocol 2: Analysis of Precursor Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Quench metabolic activity by rapidly mixing 1 mL of fermentation broth with 4 mL of cold (-20°C) 60% methanol.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS Conditions:

    • LC Column: HILIC column for polar metabolite separation.

    • Mass Spectrometer: High-resolution mass spectrometer operating in negative ion mode.

  • Data Analysis:

    • Identify and quantify key precursor metabolites by comparing retention times and mass-to-charge ratios with authentic standards.

Visualizations

Gualamycin_Signaling_Pathway Nutrients Nutrient Signals (e.g., Glucose, Phosphate) SensorKinase Membrane Sensor Kinase Nutrients->SensorKinase Activates ResponseRegulator Response Regulator (GuaR) SensorKinase->ResponseRegulator Phosphorylates GuaS This compound Biosynthesis Gene Cluster (guaS) ResponseRegulator->GuaS Binds & Activates Transcription This compound This compound GuaS->this compound Biosynthesis This compound->SensorKinase Feedback Inhibition

Caption: Hypothetical signaling pathway for this compound production.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed CheckInoculum Step 1: Inoculum Quality Control Start->CheckInoculum CheckMedia Step 2: Raw Material and Media Analysis CheckInoculum->CheckMedia CheckParams Step 3: Process Parameter Verification CheckMedia->CheckParams DOE Step 4: Design of Experiments (DoE) CheckParams->DOE Implement Step 5: Implement Process Controls DOE->Implement End Consistent Production Implement->End

Caption: Experimental workflow for troubleshooting variability.

Variability_Causes_Effects cluster_causes Potential Causes cluster_consequences Consequences Inoculum Inoculum Variability Variability Batch-to-Batch Variability Inoculum->Variability RawMaterials Raw Material Inconsistency RawMaterials->Variability ProcessParams Process Parameter Shifts ProcessParams->Variability LowYield Low this compound Yield Variability->LowYield InconsistentQuality Inconsistent Product Quality Variability->InconsistentQuality IncreasedCosts Increased Production Costs Variability->IncreasedCosts

Caption: Logical diagram of variability causes and effects.

References

Validation & Comparative

A Comparative Analysis of Gualamycin and Dicofol for Acaricidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective acaricides, a comprehensive comparison between the novel antibiotic Gualamycin and the established organochlorine miticide Dicofol reveals significant differences in efficacy, mode of action, and available research data. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, summarizing key findings from available literature.

Quantitative Efficacy Comparison

A review of existing studies highlights the potent activity of this compound, although publicly available data is limited. Dicofol's efficacy, while historically significant, shows variability and a decline in some mite populations.

AcaricideMite SpeciesConcentrationObserved EfficacySource
This compound Mites sensitive and resistant to Dicofol250 µg/ml100% acaricidal activity[1]
Dicofol Tetranychus urticae (Twospotted spider mite)Varies (LC50)LC50: 1.41 µg per vial (in a glass-vial bioassay)
Dicofol Tetranychus urticae (on cucumber)Not specifiedLower mortality (<70%) after 48 hours compared to newer acaricides. Efficacy declined over 14 days.
Dicofol General Agricultural MitesRecommended field ratesHigh initial kill against most species.

Experimental Protocols

Dicofol Efficacy Assessment (Glass-Vial Bioassay)

A common method to determine the contact toxicity of an acaricide like Dicofol involves a glass-vial bioassay.

Objective: To determine the lethal concentration (LC50) of Dicofol required to kill 50% of a target mite population.

Methodology:

  • Preparation of Test Solutions: A series of concentrations of Dicofol are prepared by diluting a stock solution with an appropriate solvent, typically acetone.

  • Vial Coating: Glass vials are coated internally with the test solutions and the solvent is allowed to evaporate, leaving a uniform residue of the acaricide on the inner surface. Control vials are treated with the solvent alone.

  • Mite Introduction: A specified number of adult mites (e.g., Tetranychus urticae) are introduced into each vial.

  • Incubation: The vials are maintained under controlled conditions of temperature, humidity, and light for a set period (e.g., 24-72 hours).

  • Mortality Assessment: After the incubation period, the number of dead mites in each vial is counted. Mites that are unable to move when prodded are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

This compound Efficacy Assessment

The seminal study on this compound reports 100% acaricidal activity at a concentration of 250 µg/ml against both Dicofol-sensitive and -resistant mites.[1] However, the detailed experimental protocol, including the specific mite species, application method (e.g., spray, immersion), and observation period, is not described in the publicly available abstract of the publication.

Mechanism of Action

Understanding the mechanism of action is fundamental for developing effective and sustainable pest management strategies. The modes of action for this compound and Dicofol are distinctly different, with recent research shedding light on the previously elusive mechanism of Dicofol.

Dicofol: A Mite-Specific Agonist of the Glutamate-Gated Chloride Channel (GluCl)

For many years, the precise mode of action of Dicofol was not well understood, though it was known to be a nerve poison.[2] Recent research has now identified its specific target. Dicofol acts as a mite-specific agonist of the glutamate-gated chloride channel (GluCl). This channel is crucial for neurotransmission in invertebrates. By binding to and persistently activating the GluCl, Dicofol disrupts the normal functioning of the mite's nervous system, leading to paralysis and death.

Dicofol_Mechanism cluster_synapse Mite Neuromuscular Junction cluster_effect Physiological Effect Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Releases Postsynaptic Postsynaptic Membrane Hyperpolarization Continuous Hyperpolarization GluCl Glutamate-Gated Chloride Channel (GluCl) GluCl->Postsynaptic Chloride Ion Influx (Hyperpolarization) Dicofol Dicofol Dicofol->GluCl Binds and Persistently Activates (Agonist) Glutamate->GluCl Binds and Activates Paralysis Paralysis Hyperpolarization->Paralysis Death Mite Death Paralysis->Death

Caption: Mechanism of action of Dicofol on the mite glutamate-gated chloride channel.

This compound: Mechanism of Action Unknown

To date, the specific mechanism of action of this compound has not been reported in the scientific literature. As a novel antibiotic with acaricidal properties, its molecular target within the mite remains an area for future research.

Experimental Workflow for Comparative Acaricide Evaluation

The following diagram illustrates a generalized workflow for the comparative evaluation of two acaricides like this compound and Dicofol.

Acaricide_Comparison_Workflow cluster_setup Experimental Setup cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_results Results MiteColony Mite Colony (e.g., Tetranychus urticae) Application Application to Mites (e.g., Leaf-dip, Spray Tower) MiteColony->Application AcaricidePrep Preparation of Acaricide Solutions (this compound & Dicofol) and Control AcaricidePrep->Application Incubation Incubation under Controlled Conditions Application->Incubation Mortality Mortality Assessment Incubation->Mortality Analysis Statistical Analysis (e.g., Probit Analysis for LC50) Mortality->Analysis Efficacy Comparative Efficacy (LC50, Mortality %) Analysis->Efficacy

Caption: A generalized workflow for the comparative bioassay of two acaricides.

Conclusion

This compound demonstrates high potency against mites, including those resistant to Dicofol, indicating it may operate via a different mechanism of action.[1] However, the lack of detailed, publicly accessible data on its experimental protocols and mode of action highlights a significant gap in the current scientific literature.

Dicofol, a historically important acaricide, has a now well-defined mode of action targeting the mite-specific glutamate-gated chloride channel. While still effective in some scenarios, reports of resistance and declining efficacy in certain mite populations are noted.

Further research, particularly the full publication of experimental data for this compound, is essential for a complete and objective comparison. Such information would be invaluable for the development of new and effective mite control strategies.

References

Comparison of Geldanamycin and its Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Gualamycin and its structural analogues could not be conducted due to a lack of publicly available research on the synthesis and evaluation of this compound derivatives. This compound is primarily documented as a novel acaricide with activity against mites, and its structural elucidation has been reported.[1][2] However, the scientific literature accessible through this search did not contain studies on the creation and biological testing of its structural analogues.

In light of this, this guide will focus on a well-researched natural product, Geldanamycin , and its structural analogues, for which comparative biological data is available. Geldanamycin and its derivatives are notable for their anticancer properties, which are primarily mediated through the inhibition of Heat Shock Protein 90 (Hsp90).

This section provides a comparative guide to the biological activity of Geldanamycin and several of its synthesized structural analogues. The data presented is derived from a study focused on the synthesis and biological evaluation of these compounds against human cancer cells.[3]

Data Presentation: Anti-proliferative Activity

The anti-proliferative activities of Geldanamycin (GA), its well-known derivative 17-AAG, and a novel analogue, compound 1b (17-[2-(piperidinyl-1'-yl)-ethylamino]-17-demethoxygeldanamycin), were evaluated against a panel of human cancer cell lines. The results, presented as IC₅₀ values (the concentration of a drug that gives half-maximal response), are summarized in the table below. Lower IC₅₀ values indicate higher potency.

CompoundMCF7 (Breast Cancer) IC₅₀ (μM)HeLa (Cervical Cancer) IC₅₀ (μM)HCT116 (Colon Cancer) IC₅₀ (μM)HepG2 (Liver Cancer) IC₅₀ (μM)BRL (Normal Liver Cells) IC₅₀ (μM)
Geldanamycin (GA)> 0.1> 0.1> 0.1< 0.1< 0.1
17-AAG> 0.1> 0.1> 0.1< 0.1< 0.1
Compound 1b < 0.1 < 0.1 < 0.1 > 0.1> 0.1

Note: The exact IC₅₀ values were not provided in the source material, but the relative activities were described. The table reflects these relative potencies.

The study highlighted that most of the synthesized 17-alkylaminogeldanamycins demonstrated significant growth inhibition across multiple human cancer cell lines.[3] Notably, the anti-proliferation activity of 19-methylthio-substituted geldanamycins was considerably lower than that of their non-substituted counterparts in all tested cancer cells.[3]

Compound 1b emerged as a particularly potent analogue, exhibiting higher anti-proliferation activity in MCF7, HeLa, and HCT116 cells when compared to both Geldanamycin and 17-AAG.[3] Importantly, compound 1b showed a weaker growth inhibition effect on the normal Buffalo rat liver (BRL) cell line, suggesting a degree of selectivity for cancer cells over normal cells.[3] While 1b was less active than GA and 17-AAG against HepG2 liver cancer cells, it was identified as having lower hepatotoxicity in vivo.[3]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of Geldanamycin analogues.[3]

Synthesis of Geldanamycin Analogues

Five 17-alkylamino-17-demethoxygeldanamycins and two 17-alkylamino-19-methylthio-17-demethoxygeldanamycins were synthesized from Geldanamycin (GA) and 19-methylthiogeldanamycin (19-S(methyl)-GA), respectively.[3]

Anti-proliferation Assay (MTT Assay)

The anti-proliferative activities of the Geldanamycin analogues were determined in MCF7, HeLa, HCT116, and HepG2 human cancer cells, as well as in normal Buffalo rat liver (BRL) cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[3]

Western Blot Analysis

Western blot analysis was performed to investigate the mechanism of action of the compounds. This technique was used to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), which is associated with apoptosis, and the degradation of Hsp90 client proteins such as Akt and Her2. These analyses were carried out in HeLa and MCF7 cell lines treated with compound 1b .[3]

Cell Cycle Analysis

Cell cycle analysis was conducted to determine the effect of the compounds on cell cycle progression. The study reports that compound 1b induced cell cycle arrest at the G2/M phase in MCF7 cells.[3]

In Vivo Liver Toxicity Test

The in vivo liver toxicity of the compounds was assessed in Institute of Cancer Research (ICR) mice. The tested compounds were administered via tail vein injection.[3]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Geldanamycin analogues and the general workflow of their evaluation.

Gualamycin_Analogues cluster_0 Mechanism of Action of Geldanamycin Analogues Geldanamycin Analogue (e.g., 1b) Geldanamycin Analogue (e.g., 1b) Hsp90 Hsp90 Geldanamycin Analogue (e.g., 1b)->Hsp90 Inhibits Hsp90 Client Proteins (Akt, Her2) Hsp90 Client Proteins (Akt, Her2) Hsp90->Hsp90 Client Proteins (Akt, Her2) Chaperones Protein Degradation Protein Degradation Hsp90 Client Proteins (Akt, Her2)->Protein Degradation Leads to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Protein Degradation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Protein Degradation->Apoptosis

Caption: Mechanism of Geldanamycin Analogues.

Gualamycin_Workflow Start Start Synthesis of Analogues Synthesis of Analogues Start->Synthesis of Analogues In Vitro Screening In Vitro Screening Synthesis of Analogues->In Vitro Screening Anti-proliferation Assay (MTT) Anti-proliferation Assay (MTT) In Vitro Screening->Anti-proliferation Assay (MTT) Potent analogues Mechanism of Action Studies Mechanism of Action Studies Anti-proliferation Assay (MTT)->Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis In Vivo Toxicity In Vivo Toxicity Mechanism of Action Studies->In Vivo Toxicity Lead Compound Identification Lead Compound Identification In Vivo Toxicity->Lead Compound Identification

Caption: Experimental Workflow for Analogue Evaluation.

References

Validating the Acaricidal Efficacy of Gualamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricidal activity of Gualamycin with other synthetic alternatives. Experimental data is presented to facilitate objective evaluation, and detailed methodologies for key experiments are outlined.

Introduction to this compound

This compound is a novel acaricide that has been isolated from the culture broth of Streymtomyces sp. NK11687.[1] Initial studies have demonstrated its potent acaricidal properties. This guide focuses on the validation of its activity, particularly in the context of existing synthetic acaricides. While the initial discovery of this compound was from a natural source, this guide will refer to it in the context of a potentially synthesized compound for drug development purposes. However, it is important to note that at the time of this publication, information regarding the total synthesis of this compound is not publicly available.

Comparative Acaricidal Activity

The acaricidal efficacy of this compound has been demonstrated to be 100% at a concentration of 250 micrograms per milliliter (µg/mL) against both dicofol-sensitive and resistant mites.[1] To provide a comparative perspective, the following table summarizes the lethal concentration (LC50) values of several common synthetic acaricides against the two-spotted spider mite (Tetranychus urticae), a common pest in agriculture.

Disclaimer: The data presented below is compiled from various studies and is intended for comparative purposes only. Experimental conditions, such as mite species, life stage, and bioassay method, may vary between studies, which can influence the reported LC50 values.

Table 1: Comparative Acaricidal Activity (LC50) against Tetranychus urticae

AcaricideChemical ClassLC50 (ppm)Target Mite Stage
This compoundGlycoside250 (100% mortality)Adults
AbamectinAvermectin0.654Adult Females
AbamectinAvermectin0.625Larvae
FenpyroximatePyrazole19.86Adult Females
ChlorfenapyrPyrrole29.66Adult Females
SpiromesifenTetronic and Tetramic acid derivatives1.30Not Specified
FenazaquinQuinazoline2.20Not Specified
PropargiteOrganosulfur1.81Not Specified

Experimental Protocols

To ensure the reproducibility and validity of acaricidal activity testing, standardized protocols are essential. The following is a detailed methodology for a leaf dip bioassay, a common method for evaluating the efficacy of acaricides against mites. This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) susceptibility test methods.[2]

Leaf Dip Bioassay Protocol

Objective: To determine the concentration-mortality response of mites to a test compound.

Materials:

  • Mite-infested leaves (e.g., bean or cotton leaves)

  • Test compound (e.g., synthetic this compound)

  • Solvent (e.g., acetone or a water-acetone mixture)

  • Non-ionic surfactant

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine brush

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • From the stock solution, prepare a series of at least five serial dilutions with distilled water containing a standard concentration of a non-ionic surfactant (e.g., 0.01%).

    • A control solution containing only distilled water and the surfactant should also be prepared.

  • Treatment of Leaves:

    • Excise leaf discs of a uniform size from the infested leaves.

    • Individually dip each leaf disc into a test solution for 5 seconds with gentle agitation.

    • Place the treated leaf discs on a clean, non-absorbent surface to air dry.

  • Mite Exposure:

    • Once the leaf discs are dry, place them, adaxial side up, on a moistened filter paper in a Petri dish.

    • Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

    • Seal the Petri dishes with their lids.

  • Incubation:

    • Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60 ± 5%), and photoperiod (e.g., 16:8 hours light:dark).

  • Mortality Assessment:

    • After a set exposure period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope.

    • Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula if necessary.

    • Analyze the concentration-mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_assessment Assessment prep_solutions Prepare Test Solutions dip_leaves Dip Leaf Discs prep_solutions->dip_leaves prep_leaves Prepare Leaf Discs prep_leaves->dip_leaves dry_leaves Air Dry Leaves dip_leaves->dry_leaves transfer_mites Transfer Mites dry_leaves->transfer_mites incubate Incubate transfer_mites->incubate assess_mortality Assess Mortality incubate->assess_mortality analyze_data Analyze Data (LC50) assess_mortality->analyze_data

Caption: Workflow for the leaf dip bioassay.

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not yet been fully elucidated. However, its chemical structure, which includes a glycoside moiety, suggests potential modes of action based on the activity of other known glycoside acaricides.

Many naturally derived acaricides with glycosidic structures are known to be neurotoxins.[3] A plausible hypothesis is that this compound may interfere with the nervous system of mites. The primary targets for many synthetic acaricides are ion channels within the nervous system, such as GABA-gated chloride channels and voltage-gated sodium channels.[3] Disruption of these channels leads to paralysis and death.

Another potential mechanism for glycoside-containing compounds is the inhibition of the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular ion gradients.[4] Inhibition of this pump disrupts the electrochemical balance across cell membranes, leading to cell death.[4]

Hypothesized Signaling Pathway Disruption by this compound

Signaling_Pathway cluster_neurotransmission Neurotransmission Disruption cluster_ion_homeostasis Ion Homeostasis Disruption This compound This compound GABA_receptor GABA-gated Cl- Channel This compound->GABA_receptor Inhibition? Na_channel Voltage-gated Na+ Channel This compound->Na_channel Modulation? NaK_pump Na+/K+-ATPase Pump This compound->NaK_pump Inhibition? Paralysis Paralysis & Death GABA_receptor->Paralysis Na_channel->Paralysis NaK_pump->Paralysis

Caption: Hypothesized targets for this compound.

Further research is required to definitively identify the specific molecular target and signaling pathway affected by this compound.

Conclusion

This compound demonstrates significant potential as a novel acaricide. The data presented in this guide, while preliminary, suggests that its efficacy is comparable to or exceeds that of some commercially available synthetic acaricides. The provided experimental protocol offers a standardized method for further validation and comparative studies. Elucidating the precise mechanism of action of this compound will be a critical next step in its development as a viable pest control agent and will aid in designing more potent and selective synthetic analogues.

References

Scarcity of Publicly Available Data Limits Comprehensive Cross-Resistance Analysis of Gualamycin

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant lack of comprehensive data on the cross-resistance of Gualamycin with other pesticides. This compound, a novel acaricide isolated from Streptomyces sp. NK11687, has shown efficacy against mites, including those resistant to Dicofol[1]. However, detailed comparative studies with a broader range of pesticides are not publicly available, precluding a full comparative guide as initially requested.

The initial findings from 1995 demonstrated that this compound exhibited 100% acaricidal activity at a concentration of 250 micrograms/ml against both sensitive and Dicofol-resistant mites[1]. This suggests that this compound's mode of action may differ from that of Dicofol, a chlorinated hydrocarbon insecticide. Unfortunately, the specific biochemical target and the mechanism of action of this compound have not been detailed in the available literature. Without this crucial information, it is not possible to predict or infer potential cross-resistance with other classes of pesticides.

Understanding cross-resistance is critical for effective pest management strategies. It occurs when a pest population develops resistance to a particular pesticide and, as a result, becomes resistant to other pesticides, often those with a similar mode of action. The absence of data on this compound's interactions with other commonly used acaricides and insecticides means that its potential role in resistance management programs remains largely theoretical.

Further research into the mode of action of this compound and comprehensive cross-resistance studies are necessary to provide the data required for a detailed comparative analysis. Such studies would involve bioassays on various pesticide-resistant strains of mites and other target pests, providing the quantitative data needed to establish resistance ratios and resistance risk assessments.

Due to the limited information, it is not possible to provide the requested data tables, detailed experimental protocols, or signaling pathway diagrams related to this compound cross-resistance. Researchers and drug development professionals interested in this compound are encouraged to conduct further studies to elucidate its mode of action and resistance profile.

References

Gualamycin spectrum of activity against different mite species

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Gualamycin's acaricidal activity against various mite species. Due to the limited publicly available data on this compound, this guide will present the existing information and contrast it with the well-documented efficacy of several alternative acaricides. This comparison aims to provide a benchmark for this compound's potential performance and highlight areas for future research.

This compound: Profile of a Novel Acaricide

This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1] Preliminary studies have demonstrated its effectiveness, showing 100% acaricidal activity at a concentration of 250 micrograms per milliliter (µg/mL) against both dicofol-sensitive and dicofol-resistant mites.[1] However, the specific mite species tested in this initial research were not publicly detailed, limiting a comprehensive understanding of its spectrum of activity.

Comparative Efficacy Against Key Mite Species

To contextualize the potential of this compound, its known efficacy is compared here with a range of chemical and biological acaricides against two economically significant mite species: the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi).

Tetranychus urticae (Two-Spotted Spider Mite)

The two-spotted spider mite is a polyphagous pest that affects a vast number of crops worldwide. The following table summarizes the efficacy of various acaricides against this species.

AcaricideMite StageConcentrationMortality Rate (%)LC50Citation
This compound Adult250 µg/mL100% (against unspecified dicofol-resistant mites)Not Available[1]
AbamectinAdultNot Specified>80%0.51 ml/L[2]
BifenazateAdultNot SpecifiedNot Specified3.82 ml/L[2]
SpiromesifenAdult0.028%Not SpecifiedNot Available[3]
HexythiazoxEggNot SpecifiedNot Specified4.18 ml/L[2]
EtoxazoleEggNot SpecifiedNot Specified3.99 ml/L[2]
Bacillus vallismortis NBIF-001Adult100 µg/mL>90%18.0 µg/mL (green form), 50.2 µg/mL (red form)[4]
Chamomile Essential OilAdultNot SpecifiedNot Specified0.65%[5]
Panonychus ulmi (European Red Mite)

The European red mite is a major pest in apple orchards and other fruit crops. The table below outlines the effectiveness of several acaricides against this mite.

AcaricideMite StageConcentrationMortality Rate (%)Citation
This compound Adult250 µg/mL100% (against unspecified dicofol-resistant mites)[1]
FenazaquinAll Stages25 ml/100L84.95 - 90.45%[6]
FenpyroximateAll StagesNot SpecifiedIneffective[7]
EtoxazoleAll StagesNot SpecifiedIneffective[7]
BifenazateAll Stages6.0 - 7.0 ml/LEffective in reducing populations below 5 mites/leaf[8]
AbamectinAll StagesNot Specified90.3 - 90.4% reduction[9]
Fenbutatin-oxideAll StagesNot Specified97.7 - 97.9% reduction[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and replication of efficacy studies. While specific protocols for this compound are not available, a general methodology for acaricide bioassays is described below.

General Acaricide Bioassay Protocol (Leaf-Dip Method)
  • Mite Rearing : A susceptible population of the target mite species (e.g., Tetranychus urticae) is maintained on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) in a controlled environment (25±1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Preparation of Test Solutions : The test acaricide is dissolved in a suitable solvent and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of concentrations. A control solution is prepared with the solvent and surfactant only.

  • Leaf Disc Preparation : Leaf discs (approximately 2-3 cm in diameter) are punched from the leaves of the host plant.

  • Treatment Application : The leaf discs are dipped into the respective test solutions for a short duration (e.g., 5-10 seconds) and then allowed to air dry.

  • Mite Infestation : A specific number of adult female mites (e.g., 15-20) are transferred onto the treated surface of each leaf disc.

  • Incubation : The leaf discs are placed on a moist cotton pad in a petri dish and incubated under the same controlled conditions as the mite rearing.

  • Mortality Assessment : Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis : The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (median lethal concentration) and other toxicity parameters.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis mite_rearing Mite Rearing on Host Plants leaf_discs Leaf Disc Preparation mite_rearing->leaf_discs test_solutions Preparation of Acaricide Solutions treatment Leaf Disc Dipping test_solutions->treatment leaf_discs->treatment infestation Mite Infestation treatment->infestation incubation Incubation infestation->incubation assessment Mortality Assessment incubation->assessment analysis Probit Analysis (LC50) assessment->analysis

Acaricide Bioassay Workflow

Mode of Action: A Look at Alternatives

The precise mode of action for this compound has not been elucidated in the available literature. To provide a point of comparison, the signaling pathway of a known acaricide, Fenazaquin, is illustrated below. Fenazaquin is a Mitochondrial Electron Transport Inhibitor (METI).

G cluster_mito Mitochondrion complex_i Complex I (NADH Dehydrogenase) complex_iii Complex III complex_i->complex_iii e- complex_iv Complex IV complex_iii->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase H+ gradient atp ATP Production (Energy) atp_synthase->atp Generates fenazaquin Fenazaquin fenazaquin->complex_i Inhibits

Fenazaquin's Mode of Action

Conclusion

This compound demonstrates significant promise as an acaricide, with preliminary data indicating high efficacy. However, the lack of a detailed spectrum of activity against specific mite species and a defined mode of action are considerable knowledge gaps. The comparative data presented in this guide underscore the performance benchmarks that this compound would need to meet or exceed to become a viable alternative to current acaricides. Further research is imperative to fully characterize its potential for integrated pest management programs.

References

A Comparative Analysis of Gualamycin and Other Bioactive Streptomyces Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces is a prolific source of diverse secondary metabolites with a wide range of biological activities, offering promising candidates for drug discovery. This guide provides a comparative analysis of Gualamycin, a metabolite known for its acaricidal properties, alongside other notable Streptomyces metabolites with antiparasitic activities. The comparison focuses on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Efficacy of Streptomyces Metabolites

The biological activities of this compound and other selected Streptomyces metabolites are summarized below. The data highlights their potency against various parasites, including mites and trypanosomes.

Acaricidal Activity
MetaboliteProducing OrganismTarget OrganismEfficacy
This compound Streptomyces sp. NK11687Mites (sensitive and resistant to Dicofol)100% activity at 250 µg/ml[1]
Ivermectin Streptomyces avermitilisPsoroptes cuniculi (ear mites in rabbits)99.61% efficacy with a total dose of 200 µg/kg[2]
Polynactins (Nonactin, Dinactin, Tetranactin)Streptomyces sp.Spider MitesEffective control under wet conditions[3]
Abamectin Streptomyces avermitilisTetranychus urticae (two-spotted spider mite)LC50 = 0.39 ppm[4]
Anti-trypanosomal Activity
MetaboliteProducing OrganismTarget OrganismEfficacy (IC50)
Amphomycin Streptomyces sp.Trypanosoma bruceiMechanism-based activity (inhibition of GPI anchor biosynthesis)[5]
Staurosporine Streptomyces staurosporeusTrypanosoma brucei brucei0.022 µM
Benznidazole (Reference Drug) SyntheticTrypanosoma cruzi~1.93 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to evaluate the bioactivities of the discussed metabolites.

Acaricidal Activity Assay (this compound)

A detailed protocol for the acaricidal assay of this compound is not publicly available. However, a general method for testing acaricides against mites like Tetranychus urticae involves the following steps:

  • Mite Rearing : Maintain a healthy colony of the target mite species on a suitable host plant (e.g., bean plants) under controlled environmental conditions.

  • Preparation of Test Substance : Dissolve this compound in a suitable solvent and prepare a series of dilutions.

  • Application : Apply the this compound solutions to leaf discs or whole leaves. This can be done by spraying, dipping, or topical application.

  • Infestation : Place a known number of adult mites on the treated leaf surfaces.

  • Incubation : Keep the treated leaves in a controlled environment (temperature, humidity, and light) for a specified period (e.g., 24, 48, 72 hours).

  • Mortality Assessment : Count the number of dead and live mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis : Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that kills 50% of the test population).

Anti-Trypanosoma cruzi Growth Inhibition Assay

This assay is used to determine the efficacy of compounds against the intracellular stage of Trypanosoma cruzi.

  • Cell Culture : Maintain a culture of a suitable host cell line (e.g., Vero cells) and the trypomastigote form of T. cruzi.

  • Infection : Infect the host cells with trypomastigotes.

  • Compound Addition : After a set period to allow for parasite invasion, add the test compounds at various concentrations to the infected cell cultures.

  • Incubation : Incubate the plates for a period that allows for the intracellular differentiation and replication of the parasite (e.g., 48-72 hours).

  • Quantification of Parasite Growth : The number of intracellular parasites (amastigotes) is quantified. This can be done by microscopy after staining, or by using reporter gene-expressing parasites (e.g., β-galactosidase or luciferase).

  • Data Analysis : The percentage of parasite growth inhibition is calculated for each compound concentration relative to untreated controls. The IC50 value (the concentration that inhibits 50% of parasite growth) is then determined.[6]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is vital for drug development. The following sections and diagrams illustrate the known or proposed mechanisms of the selected Streptomyces metabolites.

This compound's Acaricidal Action

The precise molecular target and signaling pathway of this compound in mites has not been elucidated in the available literature. General mechanisms of acaricides often involve disruption of the nervous system, interference with mitochondrial respiration, or inhibition of essential enzymes.

Polynactins (Nonactin, Dinactin, Tetranactin) - Ionophoric Activity

The macrotetrolide nactins, including Nonactin, Dinactin, and Tetranactin, act as ionophores. They can selectively bind and transport cations, such as potassium (K+) and ammonium (NH4+), across biological membranes. This disrupts the essential ion gradients across mitochondrial and cell membranes, leading to a breakdown of cellular processes and ultimately, cell death.

G Mechanism of Action of Polynactins Polynactin Polynactin (Nonactin, Dinactin, Tetranactin) Membrane Mite Cell Membrane Polynactin->Membrane Inserts into Ion_Transport Formation of Cation Complex (e.g., with K+) Membrane->Ion_Transport Facilitates transport across Disruption Disruption of Ion Gradient Ion_Transport->Disruption Cell_Death Mite Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action for Polynactins as acaricides.

Amphomycin's Anti-trypanosomal Action

Amphomycin, a lipopeptide antibiotic, has been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in Trypanosoma brucei.[5] GPI anchors are essential for attaching a variety of proteins to the cell surface of trypanosomes, including the Variant Surface Glycoproteins (VSGs) that are crucial for the parasite's survival in the host. By inhibiting GPI anchor synthesis, Amphomycin disrupts the parasite's protective surface coat, leading to its demise.

G Amphomycin's Inhibition of GPI Anchor Biosynthesis Amphomycin Amphomycin GPI_Pathway GPI Anchor Biosynthesis Pathway Amphomycin->GPI_Pathway Inhibits GPI_Anchor GPI Anchor GPI_Pathway->GPI_Anchor Produces VSG Variant Surface Glycoprotein (VSG) GPI_Anchor->VSG Anchors Surface_Coat Parasite Surface Coat Disruption VSG->Surface_Coat Leads to Parasite_Lysis Parasite Lysis Surface_Coat->Parasite_Lysis

Caption: Amphomycin's mechanism against trypanosomes.

Staurosporine's Anti-trypanosomal Action

Staurosporine is a potent, broad-spectrum inhibitor of protein kinases.[7] In trypanosomes, it is known to induce a form of programmed cell death that resembles apoptosis in higher eukaryotes. By inhibiting various protein kinases, Staurosporine disrupts multiple essential signaling pathways within the parasite, leading to cell cycle arrest and the activation of an apoptotic-like death cascade.

G Staurosporine-Induced Apoptosis-like Cell Death in Trypanosomes Staurosporine Staurosporine Protein_Kinases Protein Kinases Staurosporine->Protein_Kinases Inhibits Signaling_Disruption Disruption of Signaling Pathways Protein_Kinases->Signaling_Disruption Leads to Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis-like Cell Death Signaling_Disruption->Apoptosis

Caption: Staurosporine's pro-apoptotic mechanism in trypanosomes.

Conclusion

Streptomyces continues to be a vital source of novel bioactive compounds with significant potential for the development of new antiparasitic agents. This compound demonstrates potent acaricidal activity, while other metabolites like the Polynactins, Amphomycin, and Staurosporine exhibit efficacy against both mites and trypanosomes through diverse mechanisms of action. Further research into the specific molecular targets of these compounds, particularly this compound, will be crucial for optimizing their therapeutic potential and developing next-generation antiparasitic drugs. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

Insufficient Data for Comprehensive Comparison of Gualamycin Against Commercial Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals a significant lack of data to conduct a comprehensive benchmark comparison of Gualamycin against currently available commercial acaricides. While initial research from 1995 identified this compound as a novel acaricide with potential, subsequent comparative efficacy studies, detailed mechanism of action, and standardized toxicological data are not present in the accessible domain.

What is Known About this compound

This compound is an acaricidal compound isolated from the culture broth of Streptomyces sp. NK11687.[1] Its chemical structure has been identified as a complex disaccharide derivative.[2] A key finding from the initial research is that this compound demonstrated 100% acaricidal activity at a concentration of 250 micrograms/ml against both dicofol-sensitive and dicofol-resistant mites.[1] This suggests that this compound may operate via a different mechanism of action than older acaricides like dicofol, which could be beneficial in resistance management.

Gaps in the Literature

Despite its promising initial discovery, there is no publicly available research that benchmarks this compound's performance against a range of modern commercial acaricides. To create a meaningful comparison guide for researchers and drug development professionals, the following critical information would be required:

  • Comparative Efficacy Data: Standardized metrics such as Lethal Concentration (LC50) or Lethal Dose (LD50) values are essential for comparing the potency of different active ingredients.[3][4][5] These values would need to be determined for this compound against various target mite species and benchmarked against other commercial products under identical experimental conditions.

  • Mechanism of Action: The specific biochemical or physiological pathway through which this compound exerts its acaricidal effect has not been elucidated in the available literature. Understanding the target site is crucial for resistance management and for comparing it to other acaricides with known modes of action, such as those targeting the nervous system (e.g., abamectin, bifenthrin) or energy metabolism (e.g., propargite).

  • Spectrum of Activity: Detailed studies are needed to determine the range of mite and insect species that this compound is effective against.

  • Toxicological Profile: Comprehensive data on mammalian and environmental toxicity are required for any practical application and are currently unavailable for this compound.

  • Detailed Experimental Protocols: While general methods for acaricide efficacy testing are well-established, the specific protocols used to evaluate this compound have not been published in detail.

Standard Experimental Protocols for Acaricide Efficacy Testing

For future comparative studies on this compound, established methodologies should be followed to ensure data is robust and comparable. Common laboratory-based bioassays include:

  • Larval Packet Test (LPT): This method involves exposing tick larvae to acaricide-impregnated filter paper.[6]

  • Adult Immersion Test (AIT): In this test, engorged adult female ticks are immersed in different concentrations of the acaricide solution to assess mortality and reproductive effects.[7][8]

A generalized workflow for such an efficacy study is outlined below.

cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis cluster_comp Comparison A Source this compound and Commercial Acaricides C Prepare Serial Dilutions of Test Compounds A->C B Rear Target Mite/ Tick Colonies D Expose Mites/Ticks to Treated Substrates (e.g., LPT, AIT) B->D C->D E Record Mortality at Defined Time Points D->E F Calculate LC50/LD50 Values via Probit Analysis E->F G Compare Efficacy Data of this compound vs. Commercial Products F->G

Caption: A generalized experimental workflow for comparative acaricide efficacy testing.

References

A Head-to-Head Comparison: Gualamycin and Abamectin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acaricides and insecticides, both Gualamycin and abamectin have emerged from natural sources, specifically from species of Streptomyces bacteria. While abamectin is a well-established and widely used compound with a significant body of research supporting its use, this compound remains a more novel and less-characterized agent. This guide provides a comparative overview of what is currently known about these two compounds, with a comprehensive look at the extensive data available for abamectin and the limited, yet promising, initial findings for this compound.

Overview and Origin

This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1] Its discovery in the mid-1990s highlighted its potential as a new tool in mite control.[1]

Abamectin, on the other hand, is a widely used insecticide and anthelmintic that belongs to the avermectin family of compounds.[2] It is a natural fermentation product of the soil bacterium Streptomyces avermitilis.[2][3] Abamectin itself is a mixture of two homologous compounds, avermectin B1a (>80%) and avermectin B1b (<20%).[2][4]

Mechanism of Action

This compound: The mechanism of action for this compound has not been elucidated in the currently available scientific literature.

Abamectin: Abamectin's mode of action is well-documented. It primarily targets the nervous system of invertebrates by binding to glutamate-gated chloride channels (GluCls) in nerve and muscle cells.[2][4][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve and muscle cells.[2][5] This disruption of nerve signals results in paralysis and ultimately, the death of the target pest.[3][4][5] Mammals are less susceptible to this effect because they primarily have glutamate-gated chloride channels in the central nervous system, and abamectin does not readily cross the blood-brain barrier.[2]

Abamectin_Mechanism_of_Action Abamectin Abamectin GluCl Glutamate-Gated Chloride Channels (in invertebrates) Abamectin->GluCl Binds to Cl_influx Increased Chloride Ion Influx GluCl->Cl_influx Opens Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Pest Paralysis->Death

Caption: Mechanism of action of abamectin in invertebrates.

Acaricidal and Insecticidal Activity

This compound: Initial studies have shown that this compound exhibits 100% acaricidal activity at a concentration of 250 micrograms/ml against both sensitive and dicofol-resistant mites.[1] Further quantitative data on its efficacy against a broader range of pests is not yet available.

Abamectin: Abamectin is a broad-spectrum acaricide and insecticide.[4] It is effective against a wide variety of pests, including mites, leaf miners, and fire ants.[2][6] Its efficacy can be influenced by factors such as the target pest, temperature, and the commodity it is applied to.[7] For example, one study found that the LC10 and LC30 values for abamectin against the aphid Rhopalosiphum padi were 0.063 mg/L and 0.252 mg/L, respectively.[8] Another study highlighted that abamectin was more toxic than spinosad to the 2nd instar larvae of the cotton leafworm, Spodoptera littoralis.[9]

Toxicology Profile

This compound: There is currently no publicly available data on the toxicological profile of this compound.

Abamectin: The toxicology of abamectin has been extensively studied. It is classified as a class II toxicity pesticide by the U.S. Environmental Protection Agency, with "I" being the most toxic.[3] The oral LD50 in rats is reported as 10 mg/kg.[10] In laboratory animals, symptoms of abamectin poisoning can include pupil dilation, vomiting, convulsions, tremors, and coma.[3][10] While it has been shown to cause cleft palate in mice at doses toxic to the mother, it is not considered to be mutagenic or carcinogenic.[3][10]

Table 1: Acute Toxicity of Abamectin

Species Route LD50 Reference
Rat Oral 10 mg/kg [10]
Mouse Oral 14 mg/kg to >80 mg/kg [10]
Rat Dermal >330 mg/kg [10]

| Rabbit | Dermal | >330 mg/kg |[10] |

Pharmacokinetics

This compound: No pharmacokinetic data for this compound is currently available.

Abamectin: The pharmacokinetic properties of abamectin have been investigated in several species. After oral administration in dogs at a dose of 0.2 mg/kg, the maximum plasma concentration (Cmax) was 135.52 ± 38.6 ng/ml, which was reached at 3.16 ± 0.75 hours (Tmax).[11][12] The elimination half-life was 26.51 ± 6.86 hours.[11][12] In cattle, a formulation of 1.25% abamectin resulted in a Cmax of 28.70 ng/mL at a Tmax of 14 days, with a half-life of 15.40 days, indicating a much longer residence time in this species.[13] Abamectin is primarily eliminated in the feces.[14]

Table 2: Pharmacokinetic Parameters of Abamectin

Species Dose & Route Cmax (ng/mL) Tmax (hours) T1/2 (hours) Reference
Dog 0.2 mg/kg Oral 135.52 ± 38.6 3.16 ± 0.75 26.51 ± 6.86 [11][12]

| Cattle | 1.25% Formulation | 28.70 | 336 (14 days) | 369.6 (15.4 days) |[13] |

Experimental Protocols

Due to the limited information on this compound, detailed experimental protocols for its evaluation are not available. For abamectin, a vast number of studies exist with detailed methodologies. Below is a generalized example of an experimental workflow for determining the insecticidal activity of a compound like abamectin.

Insecticidal_Activity_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Insect_rearing Insect Rearing (e.g., Spodoptera littoralis) Exposure Introduction of Larvae to Treated Substrate Insect_rearing->Exposure Compound_prep Compound Preparation (Serial Dilutions) Application Application to Diet or Leaf Surface Compound_prep->Application Application->Exposure Incubation Incubation under Controlled Conditions (Temperature, Humidity, Light) Exposure->Incubation Mortality_count Mortality Assessment at Specified Intervals Incubation->Mortality_count Probit_analysis Probit Analysis to Determine LC50/LD50 Mortality_count->Probit_analysis

Caption: Generalized workflow for an insecticidal bioassay.

Conclusion

The comparison between this compound and abamectin is currently limited by the significant disparity in available research. Abamectin is a well-characterized compound with a clear mechanism of action, a broad spectrum of activity, and extensive toxicological and pharmacokinetic data. In contrast, this compound is a promising but largely unstudied acaricide. The initial finding of its high efficacy against resistant mites warrants further investigation to determine its full potential, including its mechanism of action, safety profile, and spectrum of activity. Future head-to-head studies will be crucial to fully understand the comparative advantages and disadvantages of this compound relative to established compounds like abamectin. For researchers and drug development professionals, abamectin serves as a benchmark, while this compound represents an area ripe for further exploration and discovery.

References

Safety Operating Guide

Proper Disposal Procedures for Gualamycin

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of gualamycin, a novel acaricide produced by Streptomyces sp.[1][2] While specific safety data and disposal procedures for this compound are not currently available, this guide is based on established best practices for the disposal of similar research chemicals, including antibiotics and microbial-derived insecticides, to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Classification

This compound is classified as a disaccharide insecticide.[1] Due to the lack of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous chemical waste. Unused or expired neat this compound, as well as concentrated stock solutions, must be disposed of through a licensed hazardous waste contractor.[3][4]

Key Safety Principles:

  • Do not dispose of this compound down the sink or in regular trash. [4][5][6] Improper disposal can lead to environmental contamination and the development of resistant organisms.[3]

  • Treat all materials contaminated with this compound as hazardous waste. This includes personal protective equipment (PPE), labware, and spill cleanup materials.

  • Segregate this compound waste from other waste streams. [4][7]

This compound Waste Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound waste in a laboratory setting.

Gualamycin_Disposal_Workflow cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Solid this compound Waste (Contaminated PPE, Vials) C Collect in a designated, leak-proof, labeled solid waste container. A->C B Liquid this compound Waste (Stock Solutions, Media) D Collect in a designated, leak-proof, labeled liquid waste container. B->D E Store in a designated satellite accumulation area (SAA). C->E D->E F Arrange for pickup by a licensed hazardous waste contractor for incineration. E->F

References

Personal protective equipment for handling Gualamycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Gualamycin" is a Hypothetical Substance

Initial research indicates that "this compound" is not a recognized chemical compound. The following guide is a template for handling a potent, hazardous cytotoxic agent, and it is imperative to consult the specific Safety Data Sheet (SDS) for any actual chemical you handle. The procedures outlined below are based on best practices for managing highly toxic, powdered substances in a laboratory setting.

Hazard Profile: Hypothetical this compound

For the purpose of this guide, we will assume "this compound" has the following properties:

  • Form: Crystalline Powder

  • Toxicity: Highly potent cytotoxic agent.

  • Hazards: Carcinogenic, mutagenic, and a suspected vesicant (can cause severe skin blistering). Airborne powder poses a significant inhalation risk.

Required Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Double-gloving is mandatory.

    • Inner Glove: Long-cuffed nitrile glove, tucked under the gown cuff.

    • Outer Glove: Chemotherapy-tested nitrile or latex glove (meeting ASTM D6978 standard), pulled over the gown cuff. Change outer gloves every 30-60 minutes or immediately upon known contact.

  • Gown: A disposable, solid-front chemotherapy gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene). It must have long sleeves with tight-fitting elastic or knit cuffs.

  • Respiratory Protection:

    • For handling powder: A NIOSH-approved N95, N100, or higher filtering facepiece respirator is required at a minimum. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.

    • For handling solutions: A respirator is generally not required if handled within a certified chemical fume hood or biological safety cabinet.

  • Eye and Face Protection:

    • Minimum: Indirectly vented, chemical splash goggles.

    • Recommended: A full-face shield worn over chemical splash goggles, especially when handling powder outside of a containment device.

PPE Specifications Summary
PPE ItemStandard/SpecificationKey Features
Outer GlovesASTM D6978Chemotherapy-tested; powder-free nitrile; minimum 8 mil thickness.
Inner GlovesASTM D6319Powder-free nitrile; extended cuff.
GownUSP <800> Compliant; ASTM F739Polyethylene-coated; solid front; long sleeves; elastic/knit cuffs.
Respiratory ProtectionNIOSH-approvedN95: Filters ≥95% of airborne particles. PAPR for high-risk tasks.
Eye ProtectionANSI Z87.1Chemical splash goggles; indirectly vented.
Face ShieldANSI Z87.1Full-face coverage; worn over goggles.

Procedural Guidance: Donning and Doffing PPE

Following the correct sequence is critical to prevent contamination.

Experimental Protocol: Donning PPE
  • Perform hand hygiene.

  • Don shoe covers.

  • Don the inner pair of gloves.

  • Don the chemotherapy gown, ensuring it is fully secured.

  • Don the N95 respirator or other required respiratory protection. Perform a user seal check.

  • Don chemical splash goggles and a face shield if needed.

  • Don the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.

Experimental Protocol: Doffing PPE

This procedure should be performed in a designated "clean" area or antechamber.

  • Remove the outer pair of gloves. Dispose of them in the designated cytotoxic waste container.

  • Remove the face shield (if used) and goggles, handling them by the sides.

  • Remove the gown by rolling it down and away from the body. Dispose of it in the cytotoxic waste container.

  • Perform hand hygiene.

  • Exit the immediate work area.

  • Remove the respirator.

  • Remove the inner pair of gloves, turning them inside out.

  • Perform thorough hand hygiene with soap and water.

Disposal Plan for this compound and Contaminated Materials

All materials that have come into contact with this compound are considered hazardous cytotoxic waste.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the "Cytotoxic Waste" or "Biohazard" symbol.

  • Sharps: All needles, syringes, and contaminated glass must be disposed of in a designated sharps container for cytotoxic waste.

  • PPE and Consumables: All used gowns, gloves, bench paper, and other contaminated materials must be placed in the designated cytotoxic waste container immediately after use.

  • Bulk this compound: Unused or expired this compound powder must not be disposed of down the drain. It should be managed as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.

Visual Workflow for Safe Handling

Gualamycin_Handling_Workflow prep Step 1: Risk Assessment (Consult SDS) ppe_select Step 2: Select Correct PPE (Gloves, Gown, Respirator, Goggles) prep->ppe_select donning Step 3: Don PPE (Correct Sequence) ppe_select->donning handling Step 4: Handle this compound (In a Fume Hood / BSC) donning->handling decon Step 5: Decontaminate Work Area handling->decon doffing Step 6: Doff PPE (Correct Sequence) decon->doffing disposal Step 7: Dispose of Waste (Labeled Cytotoxic Container) doffing->disposal wash Step 8: Final Hand Hygiene disposal->wash

Caption: Workflow for safe handling and disposal of potent chemical compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.